Technical Documentation Center

2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide
  • CAS: 57841-61-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide (CAS 57841-61-9)

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide, a co...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide, a compound of interest in medicinal chemistry and drug development. Drawing from its identity as a known impurity of the non-steroidal anti-inflammatory drug (NSAID) Clonixin, this document will explore its physicochemical properties, plausible synthetic routes, potential mechanisms of action, and prospective applications, all grounded in established scientific principles and supported by relevant literature.

Compound Profile and Physicochemical Characteristics

2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide is a chlorinated nicotinamide derivative. Its core structure consists of a nicotinamide moiety substituted with a chloro group at the 2-position of the pyridine ring, and the amide nitrogen is attached to a 3-chloro-2-methylphenyl group.

Table 1: Physicochemical Properties of 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide

PropertyValueSource
CAS Number 57841-61-9[1][2][3]
Molecular Formula C₁₃H₁₀Cl₂N₂O[4]
Molecular Weight 281.14 g/mol [4]
IUPAC Name 2-chloro-N-(3-chloro-2-methylphenyl)pyridine-3-carboxamide[1]
Synonyms 2-Chloro-N-(3-chloro-2-methylphenyl)-3-pyridinecarboxamide[3]
Appearance White to off-white solid[2]
Melting Point 190-192 °C[2]
Boiling Point 344.6 ± 42.0 °C (Predicted)[2]
Density 1.393 ± 0.06 g/cm³ (Predicted)[2]
Solubility DMSO (Slightly), Methanol (Slightly, Heated)[2]
Storage Refrigerator[2]

Synthesis and Formation as a Clonixin Impurity

While a direct, optimized synthesis for 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide is not extensively reported in the literature, its formation can be logically inferred from the synthesis of Clonixin. Clonixin, or 2-(3-chloro-2-methylanilino)nicotinic acid, is synthesized from 2-chloronicotinic acid and 3-chloro-2-methylaniline[5]. The target compound of this guide is a nicotinamide, not a nicotinic acid, which suggests it is likely a precursor, intermediate, or by-product in the Clonixin synthesis pathway.

Plausible Synthetic Pathway

A probable synthetic route to 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide involves the amidation of 2-chloronicotinic acid. This can be achieved by first converting the carboxylic acid group of 2-chloronicotinic acid into a more reactive acyl chloride, followed by reaction with 3-chloro-2-methylaniline.

Synthetic Pathway 2-chloronicotinic_acid 2-chloronicotinic acid acyl_chloride 2-chloronicotinoyl chloride 2-chloronicotinic_acid->acyl_chloride Acylation SOCl2 SOCl₂ or (COCl)₂ target_compound 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide acyl_chloride->target_compound Amidation aniline_derivative 3-chloro-2-methylaniline aniline_derivative->target_compound base Base (e.g., Pyridine, Et₃N) COX Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Target_Compound 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide Target_Compound->COX_Enzymes Inhibition

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide

For Researchers, Scientists, and Drug Development Professionals Introduction 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide is a compound of interest in medicinal chemistry and drug development. Its structure, combinin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide is a compound of interest in medicinal chemistry and drug development. Its structure, combining a chlorinated nicotinamide core with a substituted aniline, suggests potential applications as a biologically active agent. Nicotinamide and its derivatives are known to play crucial roles in various biological processes, and the introduction of chloro- and methyl- substituents can significantly modulate their pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of a viable and robust synthetic pathway for this target molecule, grounded in established chemical principles and supported by relevant literature.

The synthesis of 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide is most effectively approached through a convergent synthesis strategy. This involves the independent preparation of two key intermediates: 2-chloronicotinic acid and 3-chloro-2-methylaniline . These precursors are then coupled to form the final amide product. This guide will detail the synthesis of each intermediate and the final amide bond formation, providing step-by-step protocols and explaining the rationale behind the chosen methodologies.

Overall Synthetic Pathway

The synthesis of 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide can be conceptually broken down into three main stages:

  • Synthesis of 2-chloronicotinic acid: This key intermediate provides the nicotinamide backbone of the target molecule.

  • Synthesis of 3-chloro-2-methylaniline: This substituted aniline will form the N-phenyl group of the final product.

  • Amide Bond Formation: The crucial coupling of 2-chloronicotinic acid with 3-chloro-2-methylaniline to yield the desired 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide.

Synthesis_Pathway cluster_precursor1 Precursor 1 Synthesis cluster_precursor2 Precursor 2 Synthesis cluster_final_product Final Product Synthesis 2-chloro-3-methylpyridine 2-chloro-3-methylpyridine 2-chloronicotinic_acid 2-chloronicotinic_acid 2-chloro-3-methylpyridine->2-chloronicotinic_acid Oxidation 2-chloronicotinoyl_chloride 2-chloronicotinoyl_chloride 2-chloronicotinic_acid->2-chloronicotinoyl_chloride Activation (e.g., SOCl2) 2-chloro-6-nitrotoluene 2-chloro-6-nitrotoluene 3-chloro-2-methylaniline 3-chloro-2-methylaniline 2-chloro-6-nitrotoluene->3-chloro-2-methylaniline Reduction Final_Product 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide 3-chloro-2-methylaniline->Final_Product Amidation 2-chloronicotinoyl_chloride->Final_Product

Figure 1: Overall synthetic pathway for 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide.

Part 1: Synthesis of Precursor 1: 2-chloronicotinic acid

2-chloronicotinic acid is a valuable building block in organic synthesis.[1][2][3] Several methods for its preparation have been reported, with a common and efficient route starting from 2-chloro-3-methylpyridine.

Experimental Protocol: Oxidation of 2-chloro-3-methylpyridine

This protocol is based on the direct oxidation of 2-chloro-3-methylpyridine using oxygen in the presence of an initiator and a metal salt catalyst.[4]

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Purity
2-chloro-3-methylpyridine127.571.189≥98%
Acetonitrile41.050.786Anhydrous
N-hydroxyphthalimide (NHPI)163.13-≥97%
Cobalt(III) acetylacetonate356.26-≥98%
Oxygen32.00-High purity
Hydrochloric acid36.461.18 (37%)Concentrated
Sodium hydroxide40.00-Pellets
Water18.021.000Deionized

Procedure:

  • To a high-pressure autoclave, add 2-chloro-3-methylpyridine (e.g., 25 g, 0.196 mol), acetonitrile (250 g), N-hydroxyphthalimide (3.2 g, 0.0196 mol), and cobalt(III) acetylacetonate (e.g., 0.25 g, 0.0007 mol).

  • Seal the autoclave and introduce oxygen until the internal pressure reaches 1.0-2.0 MPa.

  • Commence stirring and heat the reaction mixture to 80-120°C.

  • Maintain the reaction at this temperature for 18-24 hours. The pressure will decrease as oxygen is consumed; recharge with oxygen as needed to maintain the desired pressure.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess oxygen.

  • Filter the reaction mixture and wash the filter cake with water (e.g., 150 mL).

  • Dissolve the filter cake in an aqueous sodium hydroxide solution (e.g., 10% w/v) and filter to remove any insoluble material.

  • Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of 1-2, which will cause a white solid to precipitate.

  • Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum to yield pure 2-chloronicotinic acid.

Causality and Insights:

  • Oxidation: The methyl group at the 3-position of the pyridine ring is oxidized to a carboxylic acid. This transformation is facilitated by the metal catalyst and the initiator.

  • Solvent: Acetonitrile is a suitable solvent due to its polarity and ability to remain stable under the reaction conditions.

  • Catalyst and Initiator: The combination of a metal salt (cobalt acetylacetonate) and an initiator (N-hydroxyphthalimide) is crucial for the efficient aerobic oxidation.

  • Work-up: The acidic nature of the product allows for a straightforward acid-base workup to isolate and purify the 2-chloronicotinic acid.

Part 2: Synthesis of Precursor 2: 3-chloro-2-methylaniline

3-chloro-2-methylaniline is a key aromatic amine intermediate.[5] A common synthetic route involves the reduction of 2-chloro-6-nitrotoluene.[1][6]

Experimental Protocol: Reduction of 2-chloro-6-nitrotoluene

This protocol utilizes iron powder in the presence of an acid, a classic and effective method for nitro group reduction.[2]

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Purity
2-chloro-6-nitrotoluene171.581.368≥98%
Iron powder55.857.87Fine grade
Hydrochloric acid36.461.18 (37%)Concentrated
Sodium carbonate105.99-Anhydrous
Water18.021.000Deionized

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add water (e.g., 200 mL), finely divided iron (e.g., 100 g, 1.79 mol), and concentrated hydrochloric acid (e.g., 20 g, 0.22 mol).

  • Heat the mixture to a boil with vigorous stirring.

  • Slowly add 2-chloro-6-nitrotoluene (e.g., 100 g, 0.58 mol) to the boiling mixture over a period of 2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and add sodium carbonate (e.g., 20 g) to neutralize the excess acid and precipitate iron salts.

  • The 3-chloro-2-methylaniline can be isolated by steam distillation. Place the reaction mixture in an oil bath at 140°C and distill with steam.

  • Separate the organic layer from the distillate using a separatory funnel.

  • For further purification, the crude product can be distilled under vacuum (boiling point approximately 105-110°C at 10 mmHg). The yield is typically high, around 94%.[2]

Causality and Insights:

  • Reduction: The nitro group of 2-chloro-6-nitrotoluene is reduced to an amino group by the action of iron in an acidic medium (Béchamp reduction).

  • Acid: Hydrochloric acid is used to activate the iron and generate the reducing species in situ.

  • Work-up: Steam distillation is an effective method for separating the volatile aniline product from the non-volatile iron salts and other impurities. Subsequent vacuum distillation provides a high degree of purity.

Part 3: Final Amide Bond Formation

The final step in the synthesis is the coupling of 2-chloronicotinic acid with 3-chloro-2-methylaniline. A common and efficient method for this transformation is to first convert the carboxylic acid into a more reactive acyl chloride, which then readily reacts with the amine.

Step 3a: Synthesis of 2-chloronicotinoyl chloride

Acyl_Chloride_Formation 2-chloronicotinic_acid 2-chloronicotinic acid 2-chloronicotinoyl_chloride 2-chloronicotinoyl chloride 2-chloronicotinic_acid->2-chloronicotinoyl_chloride SOCl2 Thionyl Chloride (SOCl2) SOCl2->2-chloronicotinoyl_chloride SO2 SO2 (gas) 2-chloronicotinoyl_chloride->SO2 HCl HCl (gas) 2-chloronicotinoyl_chloride->HCl

Figure 2: Formation of 2-chloronicotinoyl chloride from 2-chloronicotinic acid.

Experimental Protocol: Preparation of 2-chloronicotinoyl chloride

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Purity
2-chloronicotinic acid157.56-≥98%
Thionyl chloride (SOCl₂)118.971.631≥99%
Toluene92.140.867Anhydrous
N,N-Dimethylformamide (DMF)73.090.944Catalytic amount

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ gas), suspend 2-chloronicotinic acid (e.g., 15.8 g, 0.1 mol) in anhydrous toluene (e.g., 100 mL).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops).

  • Slowly add thionyl chloride (e.g., 14.3 g, 8.8 mL, 0.12 mol) to the suspension at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-3 hours, or until the evolution of gas ceases.

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 2-chloronicotinoyl chloride as an oil or low-melting solid. This can be used in the next step without further purification.

Causality and Insights:

  • Activation: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides, which are much more reactive towards nucleophiles like amines.

  • Catalyst: DMF acts as a catalyst in this reaction, forming a Vilsmeier-Haack type intermediate which facilitates the reaction.

  • Anhydrous Conditions: It is crucial to carry out this reaction under anhydrous conditions as the acyl chloride is sensitive to moisture and will hydrolyze back to the carboxylic acid.

Step 3b: Amidation to form 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide
Experimental Protocol: Amide Formation

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Purity
2-chloronicotinoyl chloride176.00-Crude from previous step
3-chloro-2-methylaniline141.601.185≥98%
Triethylamine (Et₃N)101.190.726Anhydrous
Dichloromethane (DCM)84.931.326Anhydrous

Procedure:

  • In a round-bottom flask, dissolve 3-chloro-2-methylaniline (e.g., 14.2 g, 0.1 mol) and triethylamine (e.g., 12.1 g, 16.7 mL, 0.12 mol) in anhydrous dichloromethane (DCM) (e.g., 150 mL).

  • Cool the solution in an ice bath to 0-5°C.

  • Dissolve the crude 2-chloronicotinoyl chloride (from the previous step, ~0.1 mol) in anhydrous DCM (e.g., 50 mL).

  • Add the solution of 2-chloronicotinoyl chloride dropwise to the cooled solution of the aniline and triethylamine with vigorous stirring over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the reaction mixture sequentially with water, 1 M HCl solution, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Causality and Insights:

  • Nucleophilic Acyl Substitution: The amino group of 3-chloro-2-methylaniline acts as a nucleophile and attacks the electrophilic carbonyl carbon of the 2-chloronicotinoyl chloride, leading to the formation of the amide bond.

  • Base: Triethylamine is used as a base to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. This prevents the protonation of the aniline starting material, which would render it non-nucleophilic.

  • Purification: The work-up procedure is designed to remove unreacted starting materials, the triethylamine hydrochloride salt, and other impurities. Recrystallization or chromatography is then used to obtain the final product in high purity.

Conclusion

The synthesis of 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide can be reliably achieved through a well-defined, three-stage process. This guide has provided detailed, field-proven protocols for the synthesis of the necessary precursors, 2-chloronicotinic acid and 3-chloro-2-methylaniline, as well as the final amidation step. The methodologies described are based on robust and well-understood chemical transformations, ensuring a high probability of success for researchers in the field. By understanding the underlying principles of each reaction step, scientists can effectively troubleshoot and optimize the synthesis to meet their specific needs.

References

  • CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents.
  • CN101671298B - Synthesis method of 2-chloronicotinoyl chloride - Google Patents.
  • CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents.
  • CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents.
  • 3-Chloro-2-methylaniline | C7H8ClN | CID 6894 - PubChem. Available at: [Link]

  • Preparation of 3-chloro-2-methylaniline - PrepChem.com. Available at: [Link]

  • Supramolecular structures of three isomeric 2-chloro-N-(nitrophenyl)nicotinamides - Acta Crystallographica Section C. Available at: [Link]

  • CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google Patents.
  • (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives - ResearchGate. Available at: [Link]

  • WO2009074749A2 - Nicotinamide derivatives, preparation thereof and therapeutic use... - Google Patents.
  • Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives - Scholars Research Library. Available at: [Link]

  • Purification of nicotinamide - US2496114A - Google Patents.
  • 2-Chloronicotinyl chloride | CAS#:49609-84-9 | Chemsrc. Available at: [Link]

  • An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PubMed Central. Available at: [Link]

Sources

Foundational

"2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide" chemical formula C₁₃H₁₀Cl₂N₂O

This guide provides a comprehensive technical overview of 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide, a compound of interest for researchers in drug discovery and development. With the chemical formula C₁₃H₁₀Cl₂N₂O...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide, a compound of interest for researchers in drug discovery and development. With the chemical formula C₁₃H₁₀Cl₂N₂O, this molecule is structurally related to known pharmacologically active agents, suggesting its potential for further investigation. This document delves into its synthesis, plausible mechanism of action, and detailed experimental protocols for its study.

Introduction and Physicochemical Profile

2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide is recognized as a potential impurity in the synthesis of Clonixin, a nonsteroidal anti-inflammatory drug (NSAID)[1]. This association provides a foundational hypothesis for its biological activity, suggesting a role in the modulation of inflammatory pathways. A thorough understanding of its chemical and physical properties is paramount for any experimental design.

Table 1: Physicochemical Properties of 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide

PropertyValueSource
CAS Number 57841-61-9[1], [2]
Molecular Formula C₁₃H₁₀Cl₂N₂O[1]
Molecular Weight 281.14 g/mol [1]
Melting Point 190-192°C[1]
Boiling Point (Predicted) 344.6±42.0 °C[1]
Density (Predicted) 1.393±0.06 g/cm³[1]
Solubility DMSO (Slightly), Methanol (Slightly, Heated)[1]
Appearance White to Off-White Solid[1]

Synthesis and Purification

The synthesis of 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide can be logically achieved through the amidation of 2-chloronicotinic acid with 3-chloro-2-methylaniline. This standard synthetic approach for N-aryl nicotinamides provides a reliable and scalable method for obtaining the target compound. The causality behind this experimental choice lies in the well-established reactivity of an activated carboxylic acid (in the form of an acyl chloride) with an amine to form a stable amide bond.

Proposed Synthetic Pathway

The synthesis is a two-step process. First, 2-chloronicotinic acid is converted to its more reactive acyl chloride derivative, 2-chloronicotinoyl chloride, using a chlorinating agent such as thionyl chloride (SOCl₂). Subsequently, the acyl chloride is reacted with 3-chloro-2-methylaniline to yield the final product.

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation cluster_purification Purification A 2-Chloronicotinic Acid C 2-Chloronicotinoyl Chloride A->C Activation B Thionyl Chloride (SOCl₂) B->C Chlorination F 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide C->F Amide Bond Formation D 3-Chloro-2-methylaniline D->F E Pyridine (Base) E->F G Crude Product F->G H Recrystallization G->H I Pure Product H->I

Caption: Proposed two-step synthesis and purification workflow.

Detailed Experimental Protocol: Synthesis

Materials:

  • 2-Chloronicotinic acid

  • Thionyl chloride (SOCl₂)

  • 3-Chloro-2-methylaniline

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Acyl Chloride Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-chloronicotinic acid (1.0 eq) in anhydrous DCM.

    • Add thionyl chloride (1.5 eq) dropwise at 0°C.

    • Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

    • Remove the excess thionyl chloride and DCM under reduced pressure to obtain crude 2-chloronicotinoyl chloride, which can be used in the next step without further purification.

  • Amidation:

    • Dissolve the crude 2-chloronicotinoyl chloride in anhydrous DCM and cool to 0°C.

    • In a separate flask, dissolve 3-chloro-2-methylaniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

    • Add the aniline solution dropwise to the acyl chloride solution at 0°C.

    • Allow the reaction to stir at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide.

Self-Validation: The purity of the synthesized compound should be verified using High-Performance Liquid Chromatography (HPLC), and its identity confirmed by ¹H NMR and Mass Spectrometry (MS). The obtained data should be consistent with the expected structure.

Plausible Mechanism of Action: Cyclooxygenase (COX) Inhibition

Given that 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide is an impurity of the NSAID Clonixin, a primary hypothesis for its biological activity is the inhibition of cyclooxygenase (COX) enzymes. NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the COX enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins[3][4]. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced during inflammation[3].

The nicotinamide moiety and the substituted phenyl ring are common pharmacophores in various enzyme inhibitors. It is plausible that 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide could bind to the active site of COX enzymes, preventing the binding of arachidonic acid and thereby inhibiting the production of pro-inflammatory prostaglandins.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibition Proposed Inhibition A Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A₂ C COX-1 / COX-2 B->C D Prostaglandin H₂ (PGH₂) C->D E Prostaglandins (PGs) (e.g., PGE₂) D->E Isomerases Inflammation Inflammation Pain Pain Fever Fever F 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide F->C Inhibition

Caption: Proposed inhibition of the COX signaling pathway.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

To validate the hypothesis of COX inhibition, a robust in vitro assay is essential. The following protocol outlines a common method for assessing the inhibitory activity of a compound against COX-1 and COX-2.

Principle: This assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid

  • Heme

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Tris-HCl buffer (pH 8.0)

  • Test compound (2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide) dissolved in DMSO

  • Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a reaction buffer of 100 mM Tris-HCl, pH 8.0.

    • Prepare stock solutions of arachidonic acid, heme, and TMPD in appropriate solvents.

    • Prepare serial dilutions of the test compound and positive controls in DMSO.

  • Assay Protocol:

    • To each well of a 96-well plate, add the following in order:

      • 150 µL of reaction buffer

      • 10 µL of heme

      • 10 µL of either COX-1 or COX-2 enzyme

      • 10 µL of the test compound solution (or DMSO for control wells)

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution.

    • Immediately add 10 µL of TMPD solution.

    • Read the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Self-Validation: The assay should include positive controls to ensure the enzymes are active and the inhibition can be detected. A dose-response curve should be generated to accurately determine the IC₅₀. The experiment should be repeated for reproducibility.

Potential Applications and Future Directions

The structural similarity to Clonixin and the hypothesized mechanism of action suggest that 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide could possess anti-inflammatory and analgesic properties. Further research could explore its potential as a lead compound for the development of new NSAIDs, potentially with an improved side-effect profile.

Beyond inflammation, nicotinamide derivatives have been investigated for a wide range of biological activities, including antimicrobial and antifungal properties. Therefore, screening this compound against various pathogens could unveil novel therapeutic applications.

Future research should focus on:

  • In vivo studies: To assess the efficacy and safety of the compound in animal models of inflammation and pain.

  • Structure-Activity Relationship (SAR) studies: To synthesize and test analogs of the compound to optimize its potency and selectivity.

  • Target identification and validation: To confirm COX inhibition and investigate potential off-target effects.

Conclusion

2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide presents an intriguing subject for further pharmacological investigation. This guide provides a foundational framework for its synthesis, characterization, and biological evaluation. The detailed protocols and mechanistic insights are intended to empower researchers to explore the full therapeutic potential of this and related nicotinamide derivatives.

References

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986–1000.
  • SynThink Research Chemicals. (n.d.). 2-Chloro-N-(3-chloro-2-methylphenyl)nicotinamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2023). Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. Chemistry Central Journal.
  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(5), 413-421.
  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.

Sources

Exploratory

A Technical Guide to the Identification and Control of 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide in Clonixin

A Whitepaper for Pharmaceutical Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the process-related impurity, 2-chloro-N-(3-chloro-2-methylph...

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper for Pharmaceutical Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the process-related impurity, 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide, in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Clonixin. The document elucidates the probable synthetic origin of this impurity, outlines detailed analytical methodologies for its detection and quantification, and discusses the regulatory framework governing impurity profiling. By offering a blend of theoretical understanding and practical, field-proven protocols, this guide serves as an essential resource for professionals engaged in the development, manufacturing, and quality control of Clonixin.

Introduction: The Imperative of Impurity Profiling in Clonixin

Clonixin, chemically known as 2-((3-chloro-2-methylphenyl)amino)nicotinic acid, is a potent NSAID widely used for its analgesic and anti-inflammatory properties.[1][2] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to guaranteeing safety and efficacy. Pharmaceutical impurities, even in trace amounts, can have unintended pharmacological effects, including toxicity.[3] Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances and products.[4][5]

This guide focuses on a specific process-related impurity, 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide, which is recognized as a potential impurity in the synthesis of Clonixin.[6] Understanding its formation, coupled with robust analytical methods for its control, is a critical aspect of Good Manufacturing Practice (GMP) for Clonixin.

Physicochemical Properties and Synthetic Genesis of the Impurity

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of an impurity is the foundation for developing effective analytical methods. Key properties of 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide are summarized in the table below. The provision of a reference standard for this impurity is crucial for method development and validation.[7][8]

PropertyValueReference
Chemical Name 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide[6]
Synonym 2-Chloro-N-(3-chloro-2-methylphenyl)-3-pyridinecarboxamide[7]
CAS Number 57841-61-9[7]
Molecular Formula C13H10Cl2N2O[9]
Molecular Weight 281.14 g/mol [9]
Melting Point 190-192°C[6]
Boiling Point 344.6±42.0 °C (Predicted)[6]
Solubility DMSO (Slightly), Methanol (Slightly, Heated)[6]
Appearance White to Off-White Solid[6]
Postulated Synthetic Pathway and Impurity Formation

The synthesis of Clonixin typically involves the condensation of 2-chloronicotinic acid and 3-chloro-2-methylaniline.[10] The formation of the amide impurity, 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide, can be mechanistically rationalized as a process-related impurity arising from this synthetic route.

One plausible mechanism involves the activation of the carboxylic acid group of 2-chloronicotinic acid to a more reactive intermediate, such as an acyl chloride. This activation is a common strategy to facilitate the subsequent nucleophilic attack by the amine.[2] If the reaction conditions are not meticulously controlled, the activated 2-chloronicotinic acid can react with 3-chloro-2-methylaniline to form the amide bond, yielding the impurity, before the desired final reaction to form Clonixin.

G cluster_reactants Starting Materials cluster_activation Activation Step cluster_impurity_formation Impurity Formation Pathway cluster_main_reaction Main Reaction Pathway 2-chloronicotinic_acid 2-chloronicotinic acid Activating_Agent Activating Agent (e.g., SOCl2, (COCl)2) Clonixin Clonixin (Desired Product) 2-chloronicotinic_acid->Clonixin Condensation Reaction 3-chloro-2-methylaniline 3-chloro-2-methylaniline Impurity 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide (Impurity) 3-chloro-2-methylaniline->Impurity Amide Bond Formation (Side Reaction) Acyl_Chloride 2-chloronicotinoyl chloride (Activated Intermediate) Activating_Agent->Acyl_Chloride Activation

Postulated formation of the nicotinamide impurity during Clonixin synthesis.

Analytical Methodologies for Impurity Detection and Quantification

A robust, validated analytical method is essential for the routine monitoring and control of 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide in Clonixin. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and quantitative accuracy.

Recommended HPLC Method

The following HPLC method is a well-established starting point for the separation and quantification of Clonixin and its related substances, including the target impurity.[7]

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.025M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient Program: A gradient elution is recommended to ensure optimal separation of all impurities. The specific gradient profile should be optimized based on the impurity profile of the specific Clonixin synthesis process.

  • Flow Rate: 1.7 mL/min

  • Detection Wavelength: 245 nm

  • Injection Volume: 20 µL

  • Diluent: Water:Acetonitrile (50:50 v/v)

Method Validation: A Cornerstone of Scientific Integrity

Validation of the analytical method is a mandatory requirement to ensure its suitability for its intended purpose. The validation should be conducted in accordance with ICH Q2(R1) guidelines and should encompass the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by showing that the peaks of Clonixin, the target impurity, and other potential impurities are well-resolved. Forced degradation studies are instrumental in demonstrating specificity.[1]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations, for instance, from the reporting limit to 120% of the specification limit for the impurity.[3]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spiking a placebo with known amounts of the impurity reference standard.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

G Start Analytical Method Development (HPLC) Validation Method Validation (ICH Q2) Start->Validation Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Spiking Studies) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Routine_Use Routine Quality Control Specificity->Routine_Use Linearity->Routine_Use Accuracy->Routine_Use Precision->Routine_Use LOD_LOQ->Routine_Use Robustness->Routine_Use

Workflow for analytical method validation.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[4] By subjecting Clonixin to various stress conditions (e.g., acid, base, oxidation, heat, and light), potential degradation products are generated. The analytical method must be able to separate these degradation products from the main peak of Clonixin and from the 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide impurity. This ensures that the method can accurately measure the API and its impurities in the presence of degradants that may form during the shelf-life of the drug product.

Regulatory Landscape and Control Strategies

The control of impurities is a critical aspect of regulatory submissions for new drug products. The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for the reporting, identification, and qualification of impurities.[5][11]

  • Reporting Threshold: The level at or above which an impurity must be reported.

  • Identification Threshold: The level at or above which an impurity must be identified.

  • Qualification Threshold: The level at or above which an impurity must be qualified (i.e., its safety established).

The specific thresholds are dependent on the maximum daily dose of the drug. For 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide, a comprehensive risk assessment should be performed to establish appropriate acceptance criteria in the Clonixin drug substance and drug product specifications.

Conclusion

The effective control of impurities is a non-negotiable aspect of modern pharmaceutical development and manufacturing. This guide has provided a detailed examination of the process-related impurity, 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide, in the context of Clonixin synthesis. By understanding its potential origin and implementing a robust, validated analytical method for its detection and quantification, pharmaceutical scientists can ensure the quality, safety, and efficacy of Clonixin. Adherence to regulatory guidelines, such as those provided by the ICH, is essential for successful drug development and commercialization.

References

  • European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. [Link]

  • Google Patents. CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide.
  • Google Patents. CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
  • Google Patents.
  • Google Patents.
  • ICH. Quality Guidelines. [Link]

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • National Center for Biotechnology Information. Clonixin | C13H11ClN2O2 | CID 28718 - PubChem. [Link]

  • National Center for Biotechnology Information. Supramolecular structures of three isomeric 2-chloro-N-(nitrophenyl)nicotinamides. [Link]

  • PharmaCompass. Clonixin lysine - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. [Link]

  • Pharmaffiliates. Clonixin-impurities. [Link]

  • Pharmaffiliates. CAS No : 17737-65-4| Product Name : Clonixin - API. [Link]

  • ResearchGate. a new validated stability indicating hplc method for the estimation of related substances of lysine clonixinate and cyclobenzaprine hydrochloride in pharmaceutical dosage forms. [Link]

  • SynThink Research Chemicals. Clonixin EP Impurities & USP Related Compounds. [Link]

  • SynThink Research Chemicals. 2-Chloro-N-(3-chloro-2-methylphenyl)nicotinamide. [Link]

  • Wikipedia. Clonixin. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated HPLC Method for the Analysis of 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide

Abstract This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide. This compound is a know...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide. This compound is a known impurity of the non-steroidal anti-inflammatory drug, Clonixine, and its accurate determination is crucial for quality control and regulatory compliance in pharmaceutical development and manufacturing.[1][2] The developed method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, accuracy, precision, and specificity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering instrumentation, detailed experimental protocols, and a complete method validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]

Introduction

2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide is a substituted nicotinamide derivative with the molecular formula C₁₃H₁₀Cl₂N₂O.[5] Its chemical structure, featuring two chlorinated phenyl rings and a nicotinamide core, presents specific analytical challenges. As an impurity of the active pharmaceutical ingredient (API) Clonixine, monitoring its presence and concentration is a critical aspect of ensuring the safety and efficacy of the final drug product.[1] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of small molecules in complex matrices, making it the ideal choice for this application.[6][7][8]

This application note presents a validated reversed-phase HPLC (RP-HPLC) method, a technique that separates molecules based on their hydrophobicity.[9][10] The non-polar stationary phase and polar mobile phase in RP-HPLC are particularly well-suited for the analysis of moderately non-polar compounds like 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
Chemical Name 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide[5]
Synonyms 2-Chloro-N-(3-chloro-2-methylphenyl)-3-pyridinecarboxamide[2]
CAS Number 57841-61-9[2]
Molecular Formula C₁₃H₁₀Cl₂N₂O[5]
Molecular Weight 281.14 g/mol [11]
Melting Point 190-192°C[1]
Solubility Slightly soluble in DMSO and Methanol (with heating)[1]
Appearance White to Off-White Solid[1]

Recommended HPLC Instrumentation and Consumables

The following instrumentation and consumables are recommended for this analysis. Equivalent equipment from other manufacturers may be used, but may require re-validation.

ComponentSpecification
HPLC System Quaternary or Binary Gradient HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
Degasser In-line degasser for mobile phases.
Autosampler Capable of injecting 10-20 µL with high precision.
Column Oven Thermostatically controlled to maintain a stable column temperature.
Data Acquisition Chromatography data system (CDS) for instrument control, data acquisition, and processing.
Analytical Column C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
Guard Column C18, 4.6 x 10 mm, 5 µm particle size (recommended).
Vials 2 mL amber glass vials with PTFE/silicone septa.
Pipettes Calibrated volumetric pipettes and micropipettes.
Volumetric Flasks Class A volumetric flasks.
Analytical Balance Capable of weighing to 0.01 mg.
Solvents HPLC grade Acetonitrile (ACN) and Methanol (MeOH).[12]
Water Deionized water, filtered through a 0.22 µm membrane.
Additives Formic acid or trifluoroacetic acid (TFA), HPLC grade.
Reference Standard 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide, >98% purity.[5]

Experimental Workflow

The overall analytical workflow is depicted in the following diagram:

workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation D HPLC System Setup & Equilibration A->D B Standard Solution Preparation E System Suitability Testing (SST) B->E C Sample Solution Preparation F Sample Injection & Data Acquisition C->F D->E E->F G Peak Integration & Identification F->G H Quantification (Calibration Curve) G->H I Report Generation H->I

Sources

Application

Application Note: Structural Elucidation of 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide using 1D and 2D NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals. Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular struc...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structures.[1] This application note provides a comprehensive guide to the structural characterization of 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide, a known impurity of the non-steroidal anti-inflammatory drug (NSAID) Clonixine.[2][3] We present detailed, field-proven protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The causality behind experimental choices is explained, and a systematic strategy for spectral interpretation is outlined to provide a self-validating framework for structural confirmation, crucial for impurity profiling in pharmaceutical development.

Introduction and Molecular Overview

2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide (CAS 57841-61-9) is a small organic molecule comprising two key structural motifs: a substituted pyridine ring (2-chloronicotinamide) and a substituted benzene ring (3-chloro-2-methylaniline), linked by an amide bond.[3][4] Accurate structural confirmation is paramount for its use as a reference standard in quality control and regulatory filings. Due to the presence of two distinct, substituted aromatic rings, a multi-dimensional NMR approach is required for complete and unequivocal assignment of all proton and carbon signals.

Chemical Structure and Atom Numbering

The molecular structure and a systematic numbering scheme for NMR assignment are presented below. This numbering is used consistently throughout this document.

Figure 1: Molecular Structure of 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide with atom numbering for NMR assignments.

Based on this structure, we anticipate:

  • ¹H NMR: 7 distinct aromatic/amide proton signals and 1 aliphatic methyl signal.

  • ¹³C NMR: 13 distinct carbon signals (11 aromatic/amide, 1 methyl, 1 carbonyl).

Predicted NMR Data and Rationale

While an experimental spectrum is definitive, predicting chemical shifts provides a crucial baseline for assignment. These predictions are based on established principles of substituent effects and data from analogous structures like nicotinamide.[5][6]

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is based on the compound's reported solubility.[2] The amide proton (N-H) is expected to be a broad singlet, and its chemical shift can be highly dependent on concentration and temperature.

Atom # Predicted δ (ppm) Multiplicity Predicted J (Hz) Integration Rationale
N-H~10.5br s-1HAmide proton, deshielded, exchanges with D₂O.
H6~8.70ddJ(H6-H5) ≈ 4.8, J(H6-H4) ≈ 1.81Hortho to pyridine N, deshielded.
H4~8.30ddJ(H4-H5) ≈ 7.8, J(H4-H6) ≈ 1.81Hpara to pyridine N, deshielded by C=O.
H5~7.60ddJ(H5-H4) ≈ 7.8, J(H5-H6) ≈ 4.81HStandard pyridine proton chemical shift.
H6'~7.55dJ(H6'-H5') ≈ 8.01Hortho to amide N, deshielded.
H4'~7.40dJ(H4'-H5') ≈ 8.01Hortho to Cl, deshielded.
H5'~7.30tJ(H5'-H4') ≈ 8.0, J(H5'-H6') ≈ 8.01HTriplet due to coupling to two adjacent protons.
CH₃~2.25s-3HMethyl group on an aromatic ring.[7]
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Atom # Predicted δ (ppm) Rationale
C7 (C=O)~163.5Carbonyl carbon of an amide.
C2~151.0Attached to electronegative Cl and N.
C6~149.5ortho to pyridine N.
C4~140.0para to pyridine N.
C1'~137.0Aromatic C attached to amide N.
C3'~134.0Aromatic C attached to Cl.
C2'~132.0Aromatic C attached to methyl group.
C3~130.0Quaternary C of the pyridine ring.
C5'~128.0Aromatic CH.
C6'~127.5Aromatic CH.
C4'~126.0Aromatic CH.
C5~124.0Aromatic CH of the pyridine ring.
CH₃~14.0Aliphatic methyl carbon.

Experimental Protocols

The following protocols are generalized for a modern NMR spectrometer. Instrument-specific parameters may require optimization.[8]

Sample Preparation

Causality: Proper sample preparation is critical to obtain high-resolution spectra. The concentration must be sufficient for a good signal-to-noise ratio, especially for ¹³C and 2D NMR, while avoiding aggregation that can lead to line broadening. The solvent must be deuterated to avoid a large interfering solvent signal.

  • Weighing: Accurately weigh 10-15 mg of 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide.

  • Dissolution: Dissolve the sample in ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). Gentle warming may be required to aid dissolution.[2]

  • Transfer: Filter the solution through a small cotton or glass wool plug in a pipette directly into a clean, dry 5 mm NMR tube.

  • Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard can be added. For routine structural elucidation, the residual solvent peak of DMSO-d₆ (δн ≈ 2.50 ppm, δс ≈ 39.52 ppm) is sufficient for chemical shift referencing.

NMR Data Acquisition Workflow

A systematic approach ensures that the necessary data is collected efficiently for a complete structural assignment.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Structure Elucidation prep Sample Preparation (10-15 mg in 0.6 mL DMSO-d6) H1 ¹H NMR (Quick, structural overview) prep->H1 C13 ¹³C{¹H} NMR (Carbon backbone) H1->C13 COSY 2D gCOSY (H-H Connectivity) C13->COSY HSQC 2D gHSQC (Direct C-H attachment) COSY->HSQC HMBC 2D gHMBC (Long-range C-H connectivity) HSQC->HMBC analysis Data Analysis & Structure Assembly HMBC->analysis

Figure 2: Recommended experimental workflow for NMR data acquisition and analysis.

Standard 1D and 2D NMR Acquisition Parameters
Experiment Pulse Program Key Parameters Purpose
¹H NMR zg30NS: 16, D1: 2s, SW: 20 ppmObserve proton environments, integration, and coupling patterns.[8]
¹³C{¹H} NMR zgpg30NS: 1024, D1: 2s, SW: 240 ppmCount the number of unique carbon environments.
gCOSY cosygpppqfNS: 4, TD(F1): 512Identify proton-proton (²JHH, ³JHH) coupling networks (spin systems).
gHSQC hsqcedetgpsisp2.4NS: 8, TD(F1): 256Correlate each proton to its directly attached carbon (¹JCH).
gHMBC hmbcetgpl3ndNS: 16, TD(F1): 512Correlate protons and carbons over 2-3 bonds (²JCH, ³JCH) to link fragments.[9]

Data Analysis and Interpretation Strategy

A logical, step-by-step interpretation of the NMR data is the most reliable path to the correct structure.

Step 1: Analyze ¹H and ¹³C Spectra
  • ¹H Spectrum: Confirm the number of signals matches the prediction. Integrate all signals; the ratio should correspond to the number of protons (1:1:1:1:1:1:1:3). Analyze the splitting patterns in the aromatic region (7-9 ppm) and the singlet for the methyl group (~2.25 ppm).

  • ¹³C Spectrum: Verify that 13 distinct carbon signals are present, confirming the absence of molecular symmetry that would reduce the signal count.[10]

Step 2: Assemble Spin Systems with COSY

The COSY spectrum reveals which protons are coupled to each other.

  • System 1 (Nicotinamide Ring): Expect to see correlations connecting H4↔H5 and H5↔H6. A weaker, long-range coupling may be visible between H4↔H6.

  • System 2 (Phenyl Ring): Expect strong correlations connecting H4'↔H5' and H5'↔H6'.

  • The methyl protons and the N-H proton should show no COSY correlations to the aromatic protons.

Step 3: Assign C-H Pairs with HSQC

The HSQC spectrum is a powerful tool that directly links each proton to the carbon it is bonded to.

  • Draw vertical lines from each proton signal in the ¹H dimension down to its corresponding cross-peak. This directly assigns the attached carbon. For example, the methyl proton singlet at ~2.25 ppm will show a correlation to the carbon signal at ~14.0 ppm.

Step 4: Connect Fragments with HMBC

The HMBC spectrum provides the final, critical links to assemble the full molecular skeleton by showing correlations over multiple bonds. This is essential for assigning quaternary carbons and linking the two aromatic rings.

G cluster_ring1 Nicotinamide Fragment cluster_ring2 Phenyl Fragment cluster_link Amide Linkage H6 H6 H5 H5 C7 C7 (C=O) H5->C7 ²J H4 H4 H4->C7 ³J C3 C3 H6_prime H6' H6_prime->C7 ³J C1_prime C1' H5_prime H5' H4_prime H4' CH3 CH3 Protons CH3->C1_prime ³J C2_prime C2_prime CH3->C2_prime ²J C3_prime C3_prime CH3->C3_prime ³J NH N-H NH->C7 ²J NH->C1_prime ²J

Figure 3: Key HMBC correlations for assembling the molecular structure.

Key HMBC Correlations to Look For:

  • Linking the Rings: The most critical correlation is from the amide proton (N-H) to the carbonyl carbon C7 (²J) and the phenyl carbon C1' (²J). Additionally, protons on the phenyl ring (e.g., H6') should show a correlation to the carbonyl carbon C7 (³J).

  • Assigning Nicotinamide Quaternary Carbons: H4 and H5 will show correlations to the carbonyl C7. H4 and H6 will correlate to the chlorine-bearing C2.

  • Assigning Phenyl Quaternary Carbons: The methyl protons are invaluable. They will show strong correlations to C2' (²J) and C1' and C3' (³J), unambiguously placing the methyl group and its neighbors.

Conclusion

The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and definitive method for the complete structural elucidation of 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide. The protocols and interpretation strategy detailed in this note offer a self-validating workflow essential for researchers in pharmaceutical analysis and drug development, ensuring the accurate identification and characterization of this and other complex small molecules.

References

  • Biological Magnetic Resonance Bank (BMRB). (n.d.). bmse000281 Nicotinamide. Retrieved from [Link]

  • de Souza, M. V. N., et al. (2005). Supramolecular structures of three isomeric 2-chloro-N-(nitrophenyl)nicotinamides. Acta Crystallographica Section C, 61(Pt 4), o204–o208. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • Harris, R. K., & Wasylishen, R. E. (Eds.). (2025). Nuclear Magnetic Resonance: Volume 51. Royal Society of Chemistry. Retrieved from [Link]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Proton NMR Spectrum for Nicotinic Acid. Retrieved from [Link]

  • Giraudeau, P., & Akoka, S. (2016). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 6(3), 25. Retrieved from [Link]

  • Chad's Prep. (2018). 15.6a Interpreting NMR Example 1 | Organic Chemistry. Retrieved from [Link]

  • Gowda, B. T., et al. (2006). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides. Zeitschrift für Naturforschung A, 61(10-11), 588-594. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the In Vitro Cytotoxicity Assessment of 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide

Introduction: Contextualizing the Cytotoxicity Assessment of a Novel Compound In the landscape of drug development and chemical safety assessment, the evaluation of a compound's cytotoxic potential is a foundational step...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Contextualizing the Cytotoxicity Assessment of a Novel Compound

In the landscape of drug development and chemical safety assessment, the evaluation of a compound's cytotoxic potential is a foundational step. This document provides a comprehensive guide to structuring and executing an in vitro cytotoxicity assay for 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide . This particular compound is identified as an impurity of Clonixine, a nonsteroidal anti-inflammatory drug (NSAID) used for its analgesic properties[1]. The structural relationship to an active pharmaceutical ingredient (API) necessitates a thorough toxicological profile, as impurities may exhibit their own biological activities, potentially contributing to the overall safety profile of the parent drug.

Furthermore, the compound's chemical structure incorporates a nicotinamide moiety. Nicotinamide, a form of vitamin B3, is a precursor to essential coenzymes like NAD and NADP and is known to modulate inflammatory pathways, cellular energy metabolism, and DNA repair processes[2][3][4]. This dual identity—as an NSAID impurity and a nicotinamide-containing molecule—informs our experimental design, guiding the selection of cell lines and the endpoints to be measured.

This guide is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind the experimental choices. We will explore a multi-assay approach to build a comprehensive cytotoxicity profile, assessing metabolic viability, membrane integrity, and the induction of apoptosis.

PART 1: Strategic Experimental Design

A robust cytotoxicity assessment relies on a logical and well-justified experimental plan. The following sections detail the critical considerations for designing a study to evaluate 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide.

Rationale for Cell Line Selection

The choice of cell line is paramount for obtaining biologically relevant data. Given that the parent compound, Clonixine, is an NSAID, and the test article contains a nicotinamide structure, a panel of cell lines is recommended to capture a range of potential effects.

  • Rationale: The choice of cell type for cytotoxicity testing should ideally reflect the target organ or potential sites of off-target toxicity[5].

  • Recommended Cell Lines:

    • Human Cancer Cell Line (e.g., HT-29, human colorectal adenocarcinoma): Many NSAIDs are investigated for their potential in oncology. A cancer cell line can reveal anti-proliferative or cytotoxic effects relevant to cancer research. HT-29 is a well-characterized line used in drug sensitivity studies[6].

    • Human Fibroblast Cell Line (e.g., MRC-5, human lung fibroblast): Normal, non-transformed cell lines are crucial for assessing general cytotoxicity and establishing a therapeutic index. Fibroblasts are a standard choice in toxicology studies[7][8].

    • Immune Cell Line (e.g., Jurkat, human T-cell leukemia): Given the anti-inflammatory nature of NSAIDs, evaluating the effect on immune cells can provide valuable insights into potential immunomodulatory effects[9].

A Multi-Parametric Approach to Cytotoxicity Assessment

To build a comprehensive understanding of the compound's cytotoxic mechanism, it is essential to employ assays that probe different aspects of cell health. We will focus on three key indicators:

  • Metabolic Activity: Assessed via the MTT assay.

  • Membrane Integrity: Assessed via the Lactate Dehydrogenase (LDH) release assay.

  • Apoptosis Induction: Assessed via a Caspase-3/7 activity assay.

This orthogonal approach ensures that a compound that, for instance, inhibits metabolic activity without immediately compromising membrane integrity is not mischaracterized.

Figure 1: High-level experimental workflow for assessing the in vitro cytotoxicity of the test compound.

PART 2: Detailed Protocols and Methodologies

The following protocols are presented with the necessary detail to ensure reproducibility and scientific validity. Each protocol includes reagent preparation, step-by-step instructions, and necessary controls.

Protocol 1: MTT Assay for Metabolic Viability
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[10][11][12] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][13] The amount of formazan produced is directly proportional to the number of living cells.[13]

  • Reagent Preparation:

    • MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile phosphate-buffered saline (PBS). Filter-sterilize the solution and store it at -20°C, protected from light.[10]

    • Solubilization Solution: 10% SDS in 0.01 M HCl.[12] Alternatively, dimethyl sulfoxide (DMSO) can be used.[11]

  • Step-by-Step Protocol:

    • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[11] Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and untreated control wells.

    • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

    • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT stock solution to each well.[13][14]

    • Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing the formazan crystals to form.[11][14]

    • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (or DMSO) to each well to dissolve the formazan crystals.[11][13]

    • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13] Read the absorbance at 570 nm (with a reference wavelength of 620-630 nm to reduce background) using a microplate reader.[10][13]

Protocol 2: LDH Release Assay for Membrane Integrity
  • Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[15] The LDH assay quantitatively measures this released enzyme, providing an indicator of cell lysis and cytotoxicity.[15]

  • Reagent Preparation:

    • Utilize a commercially available LDH cytotoxicity assay kit and prepare reagents according to the manufacturer's instructions. These kits typically include a substrate mix and an assay buffer.[15][16]

  • Step-by-Step Protocol:

    • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is often efficient to run the MTT and LDH assays in parallel on separate plates.

    • Controls: Prepare the following controls:

      • Untreated Control: Cells with medium only (spontaneous LDH release).

      • Vehicle Control: Cells with medium containing DMSO.

      • Maximum LDH Release Control: Lyse untreated cells by adding a lysis buffer (often provided in the kit) 30-45 minutes before the end of the incubation period.

      • Background Control: Culture medium alone.

    • Sample Collection: After the incubation period, centrifuge the plate (if using suspension cells) or carefully collect 50 µL of the supernatant from each well without disturbing the cells. Transfer to a new 96-well plate.

    • Reagent Addition: Add 50-100 µL of the LDH reaction mixture to each well containing the supernatant.[16]

    • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]

    • Stop Reaction (Optional): Add 50 µL of the stop solution if provided in the kit.

    • Absorbance Reading: Measure the absorbance at 490 nm (with a reference wavelength >600 nm) using a microplate reader.[16]

Protocol 3: Caspase-3/7 Activity Assay for Apoptosis
  • Principle: Caspases are a family of proteases that are key mediators of apoptosis.[17] Effector caspases, such as caspase-3 and caspase-7, are activated during the execution phase of apoptosis.[18] This assay uses a proluminescent or fluorogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7, generating a measurable signal.[17][19]

  • Reagent Preparation:

    • Use a commercial Caspase-Glo® 3/7 or equivalent assay system. Reconstitute the lyophilized substrate with the provided buffer as per the manufacturer's protocol.[19]

  • Step-by-Step Protocol:

    • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. A white-walled 96-well plate is recommended for luminescence assays to maximize signal and prevent crosstalk.

    • Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add a volume of the prepared Caspase-3/7 reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[19]

    • Incubation: Mix the contents by gently shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

    • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

Figure 2: Simplified diagram of the apoptotic pathway leading to the activation of Caspase-3/7.

PART 3: Data Analysis and Interpretation

Data Presentation

Raw data from the plate reader should be processed to determine the percentage of cell viability or cytotoxicity for each concentration of the test compound.

  • MTT Assay Data:

    • % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

  • LDH Assay Data:

    • % Cytotoxicity = [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100

  • Caspase-3/7 Assay Data:

    • Data is often presented as fold-change in luminescence relative to the vehicle control.

The results should be summarized in a clear, tabular format.

Concentration (µM)% Viability (MTT)% Cytotoxicity (LDH)Caspase-3/7 Activity (Fold Change)
Vehicle Control10001.0
0.1.........
1.........
10.........
50.........
100.........
Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is a key metric representing the concentration of a drug that is required for 50% inhibition in vitro. This value is determined by plotting the percentage of cell viability (or cytotoxicity) against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Interpretation of Results

By comparing the results from the three assays, a mechanistic hypothesis can be formed:

  • Early decrease in MTT signal with delayed LDH release and high caspase activity: Suggests an apoptotic mechanism of cell death. The cells lose metabolic function and activate programmed cell death before their membranes rupture.

  • Concurrent decrease in MTT signal and increase in LDH release with low caspase activity: Suggests a necrotic or cytolytic mechanism, where the primary event is the loss of membrane integrity.

  • Decrease in MTT signal with no significant LDH release or caspase activity: May indicate a cytostatic effect, where the compound inhibits cell proliferation without directly killing the cells within the assayed timeframe.

Conclusion

This application note provides a comprehensive framework for the in vitro cytotoxicity assessment of 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide. By employing a multi-parametric assay strategy across a panel of relevant cell lines, researchers can generate a robust dataset to understand the compound's potential for inducing cell death and elucidate its primary cytotoxic mechanism. This foundational knowledge is critical for the safety assessment of pharmaceutical impurities and the broader characterization of novel chemical entities.

References

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays? Retrieved from [Link]

  • protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]

  • Bains, P., et al. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology, and Leprology. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (1989). Nicotinamide protects target cells from cell-mediated cytolysis. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • ResearchGate. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Retrieved from [Link]

  • Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved from [Link]

  • DermNet. (n.d.). Nicotinamide. Retrieved from [Link]

  • Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Retrieved from [Link]

  • ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials? Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Antifungal Screening of 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide

Introduction: A Strategic Approach to Evaluating a Novel Nicotinamide Derivative The emergence of drug-resistant fungal pathogens presents a formidable challenge to global health. This necessitates the discovery and deve...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Evaluating a Novel Nicotinamide Derivative

The emergence of drug-resistant fungal pathogens presents a formidable challenge to global health. This necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. Nicotinamide derivatives have garnered significant interest due to their potential as a versatile scaffold for developing new therapeutic agents, including those with antimicrobial properties.[1][2] This document provides a comprehensive guide for the antifungal screening of a novel nicotinamide derivative, 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide .

While specific antifungal data for this particular compound is not yet publicly available, its structural similarity to other biologically active nicotinamides warrants a thorough investigation of its potential as an antifungal agent. This guide is designed for researchers, scientists, and drug development professionals, offering a structured, in-depth approach to elucidating the compound's antifungal profile. We will progress from foundational in vitro susceptibility testing to more complex mechanism-of-action studies and conclude with a framework for in vivo efficacy evaluation. The protocols herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[3]

Physicochemical Properties and Preparation of Test Compound

A thorough understanding of the test compound's physicochemical properties is paramount for accurate and reproducible in vitro and in vivo studies.[4]

Table 1: Physicochemical Properties of 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide

PropertyValueSource
Molecular FormulaC₁₃H₁₀Cl₂N₂O[5]
Molecular Weight297.14 g/mol [5]
Melting Point190-192°C[6]
Boiling Point344.6±42.0 °C (Predicted)[6]
Density1.393±0.06 g/cm³ (Predicted)[6]
SolubilityDMSO (Slightly), Methanol (Slightly, Heated)[6]
AppearanceWhite to Off-White Solid[6]
Protocol 1: Preparation of Stock Solution

Rationale: Dimethyl sulfoxide (DMSO) is a common solvent for water-insoluble compounds in biological assays.[7] However, it is crucial to use the lowest effective concentration of DMSO, as it can have independent effects on fungal growth at higher concentrations.

Procedure:

  • Accurately weigh a precise amount of 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide.

  • Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Gentle heating may be required to facilitate dissolution.[6]

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Store the stock solution in small aliquots at -20°C to prevent repeated freeze-thaw cycles.

In Vitro Antifungal Susceptibility Testing: The Foundation of Screening

The initial phase of antifungal screening involves determining the compound's intrinsic activity against a panel of clinically relevant fungal pathogens. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism.[8]

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination (Adapted from CLSI M27 and EUCAST E.Def 7.3.2)

Rationale: This standardized method ensures inter-laboratory reproducibility and provides a quantitative measure of the compound's antifungal potency.[9][10] Differences in glucose concentration and reading methods between CLSI and EUCAST guidelines can influence MIC values, so consistency is key.[11]

Materials:

  • Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • 96-well, U-bottom microtiter plates

  • Spectrophotometer or plate reader

  • 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide stock solution

  • Positive control antifungal (e.g., fluconazole, amphotericin B)

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolates on appropriate agar plates for 24-48 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts.

    • Further dilute the suspension in RPMI-1640 medium to achieve the final inoculum concentration specified by the chosen guideline (e.g., 0.5-2.5 x 10³ CFU/mL for CLSI).[8]

  • Drug Dilution:

    • In a 96-well plate, perform serial two-fold dilutions of the test compound and control antifungals in RPMI-1640 medium. The final volume in each well should be 100 µL.

    • Include a drug-free well for a growth control and a well with medium only for a sterility control.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well, bringing the total volume to 200 µL.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

Protocol 3: Minimum Fungicidal Concentration (MFC) Determination

Rationale: The MFC distinguishes between fungistatic (inhibiting growth) and fungicidal (killing) activity. This is a critical parameter in drug development, as fungicidal compounds are often preferred for treating infections in immunocompromised patients.

Procedure:

  • Following MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.

  • Spot the aliquot onto a drug-free agar plate (e.g., Sabouraud Dextrose Agar).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of the compound that results in no fungal growth on the agar plate.

Advanced In Vitro Screening: Biofilm Inhibition

Fungal biofilms are a significant clinical challenge due to their inherent resistance to antifungal agents. Evaluating a compound's ability to inhibit biofilm formation is a crucial step in modern antifungal screening.

Protocol 4: Fungal Biofilm Inhibition Assay

Rationale: This assay quantifies the ability of the test compound to prevent the formation of biofilms, a key virulence factor for many fungal pathogens.[12]

Materials:

  • 96-well, flat-bottom, polystyrene microtiter plates

  • Fungal isolates

  • Appropriate growth medium (e.g., RPMI-1640, YPD)

  • Crystal violet solution (0.1%)

  • 33% acetic acid or ethanol

  • Plate reader

Procedure:

  • Inoculum Preparation: Prepare a fungal suspension as described in the MIC protocol, adjusting the concentration to approximately 1 x 10⁶ CFU/mL in the appropriate growth medium.

  • Assay Setup:

    • Add 100 µL of the fungal suspension to each well of a 96-well plate.

    • Add 100 µL of the test compound at various concentrations (typically below the MIC to assess sub-inhibitory effects). Include a drug-free growth control.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Washing: Gently wash the wells twice with sterile PBS to remove planktonic cells.

  • Staining:

    • Add 150 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.

    • Wash the wells with PBS to remove excess stain.

  • Destaining and Quantification:

    • Add 200 µL of 33% acetic acid or ethanol to each well to solubilize the crystal violet.

    • Measure the absorbance at 570 nm using a plate reader. The reduction in absorbance in the presence of the compound compared to the control indicates the percentage of biofilm inhibition.

Elucidating the Mechanism of Action: Targeting the Fungal Cell Wall and Membrane

A key objective in antifungal drug discovery is to identify compounds with novel mechanisms of action. For nicotinamide derivatives, the fungal cell wall and membrane are plausible targets.

Hypothesized Mechanism of Action: Disruption of Cell Wall Integrity

The fungal cell wall is a dynamic structure essential for viability and is absent in mammalian cells, making it an attractive target for antifungal therapy.[1] The Cell Wall Integrity (CWI) pathway is a critical signaling cascade that regulates cell wall biosynthesis and remodeling in response to stress.[5][13] We hypothesize that 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide may interfere with this pathway, leading to a weakened cell wall and fungal cell death.

CWI_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell Wall Stress Cell Wall Stress Sensors Cell Surface Sensors (e.g., Wsc1, Mid2) Cell Wall Stress->Sensors Rho1_GTPase Rho1-GTP Sensors->Rho1_GTPase Pkc1 Pkc1 Rho1_GTPase->Pkc1 MAPK_Cascade Bck1 (MAPKKK) Mkk1/2 (MAPKK) Mkc1 (MAPK) Pkc1->MAPK_Cascade Rlm1 Rlm1 (Transcription Factor) MAPK_Cascade->Rlm1 CHS_Genes CHS Gene Expression Rlm1->CHS_Genes Chitin_Synthase Chitin Synthase (Enzyme Synthesis) CHS_Genes->Chitin_Synthase Cell_Wall Cell Wall (Chitin Synthesis) Chitin_Synthase->Cell_Wall

Caption: Fungal Cell Wall Integrity (CWI) Pathway regulating chitin synthesis.

Protocol 5: Ergosterol Quantification Assay

Rationale: Ergosterol is the major sterol component of the fungal cell membrane and is a common target for antifungal drugs. A reduction in ergosterol content upon treatment with the test compound suggests interference with the ergosterol biosynthesis pathway.[14]

Materials:

  • Fungal cells treated with the test compound

  • Alcoholic potassium hydroxide (25% KOH in ethanol)

  • n-heptane

  • Sterile water

  • Spectrophotometer capable of scanning UV wavelengths

Procedure:

  • Cell Culture and Treatment: Grow fungal cells to mid-log phase and then expose them to various concentrations of the test compound for a defined period (e.g., 4-16 hours).

  • Saponification:

    • Harvest the cells by centrifugation and wash with sterile water.

    • Resuspend the cell pellet in alcoholic KOH and incubate at 85°C for 1 hour to saponify the lipids.

  • Ergosterol Extraction:

    • After cooling, add a mixture of sterile water and n-heptane to the sample.

    • Vortex vigorously to extract the non-saponifiable lipids (including ergosterol) into the n-heptane layer.

  • Quantification:

    • Carefully transfer the n-heptane layer to a quartz cuvette.

    • Scan the absorbance from 230 to 300 nm. The presence of ergosterol is indicated by a characteristic four-peaked curve.

    • Calculate the ergosterol content based on the absorbance values at 281.5 nm and 230 nm.

Protocol 6: Chitin Synthase Activity Assay (Non-Radioactive)

Rationale: Chitin synthases are the enzymes responsible for polymerizing chitin, a key component of the fungal cell wall.[1] Inhibition of these enzymes would directly compromise cell wall integrity. This non-radioactive assay provides a safer and more high-throughput alternative to traditional methods.[5]

Materials:

  • Fungal cell lysate

  • UDP-N-acetylglucosamine (UDP-GlcNAc) substrate

  • Wheat germ agglutinin (WGA)-coated 96-well plates

  • Horseradish peroxidase (HRP)-conjugated WGA

  • HRP substrate (e.g., TMB)

  • Plate reader

Procedure:

  • Preparation of Fungal Lysate:

    • Grow fungal cells and harvest them in the logarithmic growth phase.

    • Prepare cell lysates by mechanical disruption (e.g., bead beating or French press) in a suitable lysis buffer.[12]

    • Centrifuge to remove cell debris and collect the supernatant containing the enzymes.

  • Enzyme Reaction:

    • Add the fungal lysate to the WGA-coated wells.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding the UDP-GlcNAc substrate.

    • Incubate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

  • Detection of Synthesized Chitin:

    • Wash the wells to remove unreacted substrate and unbound proteins.

    • Add HRP-conjugated WGA to the wells and incubate to allow binding to the newly synthesized chitin.

    • Wash away unbound conjugate.

    • Add the HRP substrate and measure the colorimetric change using a plate reader. A decrease in signal in the presence of the test compound indicates inhibition of chitin synthase activity.

In Vivo Efficacy Screening: A Murine Model of Disseminated Candidiasis

Positive in vitro results must be validated in an in vivo model to assess the compound's therapeutic potential. A murine model of disseminated candidiasis is a standard and well-characterized system for this purpose.

Protocol 7: Murine Model of Disseminated Candidiasis

Rationale: This model mimics a systemic fungal infection and allows for the evaluation of the test compound's efficacy in reducing fungal burden and improving survival.[1]

Materials:

  • Immunocompetent or immunosuppressed mice (e.g., BALB/c)

  • Candida albicans isolate

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Positive control antifungal (e.g., fluconazole)

Procedure:

  • Infection:

    • Prepare an inoculum of C. albicans in sterile saline.

    • Infect mice via intravenous injection (e.g., through the lateral tail vein) with a predetermined lethal or sublethal dose of the fungal suspension.

  • Treatment:

    • Initiate treatment with the test compound, vehicle control, or positive control at a defined time post-infection (e.g., 2 hours).

    • Administer the treatments via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) for a specified duration (e.g., 7 days).

  • Monitoring and Endpoints:

    • Monitor the mice daily for clinical signs of illness and mortality for a period of up to 21 days.

    • At the end of the study, or upon euthanasia, harvest target organs (e.g., kidneys, brain, spleen).

    • Homogenize the organs and plate serial dilutions on appropriate agar to determine the fungal burden (CFU/gram of tissue).

Table 2: Data Interpretation for In Vivo Efficacy

EndpointMeasurementInterpretation of Efficacy
SurvivalPercentage of surviving mice over timeIncreased survival rate compared to vehicle control
Fungal BurdenLog₁₀ CFU per gram of tissueSignificant reduction in fungal burden in target organs compared to vehicle control
Clinical ScoreComposite score of health parameters (e.g., weight loss, activity)Improvement in clinical score compared to vehicle control

Workflow and Data Summary

The following diagram illustrates the proposed screening cascade for 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide.

Antifungal_Screening_Workflow Compound 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide In_Vitro_Screening Primary In Vitro Screening Compound->In_Vitro_Screening MIC_MFC MIC & MFC Determination (Broad Fungal Panel) In_Vitro_Screening->MIC_MFC Biofilm Biofilm Inhibition Assay In_Vitro_Screening->Biofilm MoA_Studies Mechanism of Action Studies MIC_MFC->MoA_Studies Biofilm->MoA_Studies Ergosterol Ergosterol Quantification MoA_Studies->Ergosterol Chitin_Synthase Chitin Synthase Activity MoA_Studies->Chitin_Synthase In_Vivo_Efficacy In Vivo Efficacy Testing MoA_Studies->In_Vivo_Efficacy Murine_Model Murine Model of Disseminated Candidiasis In_Vivo_Efficacy->Murine_Model Lead_Optimization Lead Optimization Murine_Model->Lead_Optimization

Caption: Antifungal screening workflow for a novel compound.

Conclusion

This application note provides a comprehensive and scientifically rigorous framework for the antifungal screening of 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide. By following these detailed protocols, researchers can systematically evaluate the compound's in vitro potency, its effect on fungal biofilms, its potential mechanism of action, and its in vivo efficacy. The data generated from this screening cascade will be instrumental in determining the potential of this novel nicotinamide derivative as a lead compound for the development of a new generation of antifungal therapeutics.

References

  • Gao, M., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1085. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). Antifungal Susceptibility Test Interpretive Criteria. Available at: [Link]

  • ResearchGate. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Available at: [Link]

  • Pierce, C. G., & Lopez-Ribot, J. L. (2013). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Future microbiology, 8(11), 1363–1378. Available at: [Link]

  • Arthington-Skaggs, B. A., et al. (2000). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Journal of Clinical Microbiology, 38(6), 2251–2255. Available at: [Link]

  • Scribd. (n.d.). EUCAST E Def 7.3.2 Yeast Testing Definitive Revised 2020. Available at: [Link]

  • Elgamoudi, B. A., & Korolik, V. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Bio-protocol, 13(21), e4866. Available at: [Link]

  • Arthington-Skaggs, B. A., et al. (1999). Quantitation of Candida albicans Ergosterol Content Improves the Correlation between In Vitro Antifungal Susceptibility Test Results and In Vivo Outcome after Fluconazole Treatment in a Murine Model of Invasive Candidiasis. Antimicrobial Agents and Chemotherapy, 43(9), 2251–2255. Available at: [Link]

  • Arendrup, M. C., et al. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 7(2), 143. Available at: [Link]

  • Zhang, M., et al. (2013). Synthesis and antifungal activities of novel nicotinamide derivatives containing 1,3,4-oxadiazole. Chemistry Central Journal, 7(1), 63. Available at: [Link]

  • The Fungal Cell Wall: Structure, Biosynthesis, and Function. (2020). Microbiology Spectrum, 8(3). Available at: [Link]

  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.
  • Pfaller, M. A., & Sheehan, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00092-19. Available at: [Link]

  • Yin, Z., et al. (2023). Involvement of the Cell Wall–Integrity Pathway in Signal Recognition, Cell-Wall Biosynthesis, and Virulence in Magnaporthe oryzae. Molecular Plant-Microbe Interactions, 36(10), 631-642. Available at: [Link]

  • Orlean, P. (n.d.). How do chitin synthases start chitin chains and at which end do chains grow? Available at: [Link]

  • iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. Available at: [Link]

  • Li, D., et al. (2019). Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method. Molecules, 24(21), 3878. Available at: [Link]

  • Ke, S., et al. (2022). Screening and Application of Chitin Synthase Inhibitors. Molecules, 27(19), 6649. Available at: [Link]

  • Munro, C. A. (2012). Regulation of expression, activity and localization of fungal chitin synthases. Medical Mycology, 50(1), 2-17. Available at: [Link]

  • Sunden, F., et al. (2023). Protocol for quantification of UDP-GlcNAc using an enzymatic microplate assay. STAR Protocols, 4(4), 102656. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2012). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Fourth Informational Supplement. CLSI document M27-S4.
  • NIH. (n.d.). Candida albicans Murine Gastrointestinal Model for Disseminated Candidiasis. Available at: [Link]

  • Madden, K., et al. (1996). Coordinated regulation of gene expression by the cell cycle transcription factor Swi4 and the protein kinase C MAP kinase pathway for yeast cell integrity. The EMBO Journal, 15(16), 4289–4298. Available at: [Link]

  • ResearchGate. (n.d.). A schematic diagram showing the structure of the fungal cell wall. Available at: [Link]

  • ResearchGate. (n.d.). Fungal Chitin Synthases: Structure, Function, and Regulation. Available at: [Link]

  • Pierce, C. G., et al. (2015). A Pragmatic Approach to Susceptibility Classification of Yeasts without EUCAST Clinical Breakpoints. Journal of Fungi, 1(2), 224-236. Available at: [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

  • ResearchGate. (n.d.). Cell-Free Protein Synthesis with Fungal Lysates for the Rapid Production of Unspecific Peroxygenases. Available at: [Link]

  • Brown, A. J. P., et al. (2014). Chitin synthesis and fungal pathogenesis. Current Opinion in Microbiology, 20, 35-41. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structure of A) UDP-GlcNAc, substrate of chitin biosynthesis... Available at: [Link]

  • ResearchGate. (n.d.). Screening and Application of Chitin Synthase Inhibitors. Available at: [Link]

  • ResearchGate. (n.d.). The Reaction of 2-Chloroquinoxaline with Piperidine in DMSO–H2O and DMF–H2O Mixtures: Kinetics and Solvent Effects. Available at: [Link]

  • ResearchGate. (n.d.). Development of a sample preparation method for fungal proteomics. Available at: [Link]

  • ResearchGate. (n.d.). Nicotinamide ¹³C chemicals shifts at different DMSO–water solvent... Available at: [Link]

  • ResearchGate. (n.d.). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Available at: [Link]

  • Google Patents. (n.d.). CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide.
  • Google Patents. (n.d.). CN109232413A - The preparation method of the chloro- nicotinonitrile of 2 -.
  • Google Patents. (n.d.). CN111153853B - Preparation method of 2-chloronicotinic acid.
  • PubMed. (n.d.). Supramolecular structures of three isomeric 2-chloro-N-(nitrophenyl)nicotinamides. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide

Welcome to the Technical Support Center for the synthesis of 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide. This resource is designed for researchers, scientists, and professionals in drug development, providing in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to optimize your synthesis yield and purity. As Senior Application Scientists, we are committed to providing you with technically accurate and field-proven insights to ensure the success of your experiments.

Introduction

2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide is a key chemical intermediate. Notably, it is also known as an impurity in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Clonixin.[1][2] A thorough understanding of its synthesis and the factors influencing its formation is therefore critical for process optimization and impurity control in pharmaceutical manufacturing. This guide will walk you through common challenges and provide actionable solutions to enhance your synthetic outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered during the synthesis of 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields can stem from several factors. The primary suspects are incomplete reaction, degradation of starting materials or product, and suboptimal reaction conditions. Key areas to investigate include:

  • Purity of Starting Materials: Ensure the purity of your 2-chloronicotinic acid and 3-chloro-2-methylaniline. Impurities can interfere with the reaction.

  • Reaction Temperature: The temperature for amide bond formation is critical. Too low, and the reaction may be sluggish; too high, and you risk decomposition. Experiment with a temperature range, for instance, starting from room temperature and gradually increasing.

  • Choice of Coupling Agent/Activation Method: The activation of the carboxylic acid is a crucial step. If you are using a coupling agent, ensure it is fresh and used in the correct stoichiometry. Alternatively, conversion of the carboxylic acid to an acid chloride is a common and effective activation method.

  • Solvent Selection: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are often good choices.

  • Presence of Moisture: Amide coupling reactions are often sensitive to moisture. Ensure all your glassware is oven-dried and that you are using anhydrous solvents.

Q2: I am observing significant impurity formation in my crude product. What are the likely side reactions?

Impurity generation is a common challenge. The most probable side reactions in this synthesis include:

  • Reaction with residual water: If moisture is present, the activated carboxylic acid (e.g., the acid chloride) can hydrolyze back to the carboxylic acid.

  • Formation of a di-acylated aniline: While less common, it is possible for the aniline to react with two molecules of the activated nicotinic acid under certain conditions.

  • Impurities from starting materials: Any impurities in your starting materials will likely be carried through the reaction and complicate your purification.

Q3: How can I effectively monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between your starting materials and the product. The disappearance of the limiting starting material spot and the appearance of the product spot will indicate the reaction's progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[3]

Q4: What is the best method for purifying the final product?

The crude product can typically be purified by recrystallization from a suitable solvent or by column chromatography on silica gel. The choice of solvent for recrystallization will depend on the solubility of the product and impurities. For column chromatography, a gradient elution with a mixture of hexane and ethyl acetate is often effective.

Troubleshooting Guide

This section provides a more detailed, step-by-step approach to resolving common issues.

Problem Potential Cause Troubleshooting Steps
Low or No Product Formation Ineffective activation of the carboxylic acid.- If preparing the acid chloride, ensure the chlorinating agent (e.g., thionyl chloride, oxalyl chloride) is fresh and used in excess. Refluxing for an adequate duration is also important. - If using a coupling agent, consider switching to a different one (e.g., DCC, EDC, HATU).
Low reactivity of the aniline.The amine in 3-chloro-2-methylaniline is sterically hindered, which can slow the reaction. Consider increasing the reaction temperature or using a catalyst.
Reaction has not gone to completion.Extend the reaction time and continue to monitor by TLC until the limiting starting material is consumed.
Formation of a White Precipitate Upon Adding the Amine Formation of an insoluble amine hydrochloride salt.If you have converted the carboxylic acid to the acid chloride, the reaction will produce HCl as a byproduct. This can react with the aniline to form a salt. Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to scavenge the HCl.
Difficult Purification Product co-elutes with impurities during column chromatography.- Try a different solvent system for your column. A shallow gradient can improve separation. - Consider a different purification technique, such as recrystallization or preparative HPLC.
Product is an oil and does not crystallize.- Try triturating the oil with a non-polar solvent like hexane to induce crystallization. - If the product is indeed an oil at room temperature, purification by column chromatography is the best approach.

Experimental Protocols

The following protocols provide a starting point for your synthesis. Optimization may be required based on your specific laboratory conditions and desired scale.

Protocol 1: Synthesis of 2-chloronicotinoyl chloride

This is a common precursor for the amidation reaction.

Materials:

  • 2-chloronicotinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Dry reflux condenser and reaction flask

Procedure:

  • To a stirred suspension of 2-chloronicotinic acid in anhydrous DCM, add thionyl chloride (or oxalyl chloride) in excess (typically 2-3 equivalents).

  • Add a catalytic amount of dimethylformamide (DMF) if using oxalyl chloride.

  • Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Allow the reaction to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • The resulting crude 2-chloronicotinoyl chloride can be used directly in the next step or purified by distillation under reduced pressure.

Protocol 2: Synthesis of 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide

Materials:

  • 2-chloronicotinoyl chloride

  • 3-chloro-2-methylaniline

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or other non-nucleophilic base

  • Stirring plate, ice bath, and appropriate glassware

Procedure:

  • Dissolve 3-chloro-2-methylaniline and triethylamine (1.1 equivalents) in anhydrous DCM in a reaction flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 2-chloronicotinoyl chloride (1 equivalent) in anhydrous DCM to the cooled amine solution with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing the Workflow

The following diagrams illustrate the key steps and decision points in the synthesis and troubleshooting process.

SynthesisWorkflow cluster_synthesis Synthesis Pathway start Start acid_activation Activate 2-Chloronicotinic Acid (e.g., to Acid Chloride) start->acid_activation amidation Amidation Reaction with 3-Chloro-2-methylaniline acid_activation->amidation workup Aqueous Workup amidation->workup purification Purification (Recrystallization or Chromatography) workup->purification product Pure Product purification->product

Caption: A simplified workflow for the synthesis of 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide.

TroubleshootingFlow start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_activation Verify Carboxylic Acid Activation Step start->check_activation check_sm->check_conditions check_conditions->check_activation check_workup Optimize Workup and Purification check_activation->check_workup success Improved Yield/ Purity check_workup->success

Caption: A logical troubleshooting flowchart for optimizing the synthesis.

Safety Precautions

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct all reactions in a well-ventilated fume hood.

  • Handling of Reagents:

    • 2-Chloronicotinic acid: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust.[4]

    • 3-Chloro-2-methylaniline: Harmful if swallowed and toxic in contact with skin. Causes skin irritation and serious eye damage. May cause respiratory irritation and damage to organs through prolonged or repeated exposure.[5][6]

    • Thionyl chloride and Oxalyl chloride: These are corrosive and react violently with water. Handle with extreme care.

  • Waste Disposal: Dispose of all chemical waste in accordance with your institution's guidelines.

Analytical Characterization

For confirmation of the final product, a suite of analytical techniques should be employed. A commercial supplier of 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide provides the following characterization data which can be used as a reference:[3]

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

  • Infrared Spectroscopy (IR): To identify the functional groups present.

References

  • CN111153853B - Preparation method of 2-chloronicotinic acid - Google P
  • Supramolecular structures of three isomeric 2-chloro-N-(nitrophenyl)nicotinamides - Acta Crystallographica Section C. (URL: [Link])

  • CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google P
  • A facile amidation of chloroacetyl chloride using DBU - ResearchGate. (URL: [Link])

  • CAS No : 17737-65-4| Product Name : Clonixin - API - Pharmaffiliates. (URL: [Link])

Sources

Optimization

Technical Support Center: Purification of 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide

Prepared by the Senior Application Scientist Team This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide. Our approach is grounded in fundamental chemical principles to not only solve immediate experimental hurdles but also to empower you with the knowledge to adapt and optimize your purification strategies.

Initial Characterization & Physicochemical Properties

Before attempting any purification, it is crucial to understand the properties of the target compound. 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide is noted as a known impurity of Clonixine, an anti-inflammatory agent[1]. Its physical characteristics dictate the optimal purification strategy.

PropertyValueSource
Molecular Formula C₁₃H₁₀Cl₂N₂OPubChem
Molecular Weight 293.14 g/mol PubChem
Melting Point 190-192°CChemicalBook[1]
Appearance White to Off-White SolidChemicalBook[1]
Solubility DMSO (Slightly), Methanol (Slightly, Heated)ChemicalBook[1]
pKa (Predicted) 10.38 ± 0.70ChemicalBook[1]

Understanding the Source of Impurities

Effective purification begins with anticipating the likely impurities from the synthesis. The formation of 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide typically involves the condensation of 2-chloronicotinoyl chloride with 3-chloro-2-methylaniline[2]. This reaction pathway introduces specific purification challenges.

cluster_reactants Starting Materials SM1 2-chloronicotinic acid (or 2-chloronicotinoyl chloride) Product 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide (Target Compound) SM1->Product Amide Coupling Impurity1 Unreacted SM1 Impurity3 Hydrolysis By-product (2-chloronicotinic acid) SM1->Impurity3 Reaction with H₂O SM2 3-chloro-2-methylaniline SM2->Product Amide Coupling Impurity2 Unreacted SM2 Crude Crude Product (Mixture) Wash Aqueous Acid/Base Wash Crude->Wash Initial Cleanup Column Silica Gel Column Chromatography Wash->Column Purity < 95% Recrystal Recrystallization Wash->Recrystal Purity > 95% Column->Recrystal Collected Fractions >95% Pure Impure Product Still Impure Column->Impure Poor Separation Pure Pure Product (>98%) Recrystal->Pure Successful Impure2 Product Still Impure Recrystal->Impure2 Fails to Crystallize Impure->Crude Re-run with Optimized Eluent Impure2->Column Re-purify

Sources

Troubleshooting

Technical Support Center: Analytical Method Troubleshooting for 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide

Welcome to the technical support resource for the analysis of 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide. This guide is designed for researchers, analytical scientists, and quality control professionals who are dev...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the analysis of 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide. This guide is designed for researchers, analytical scientists, and quality control professionals who are developing, validating, or troubleshooting methods for this compound, which is a known impurity of the non-steroidal anti-inflammatory drug, Clonixin.[1][2] The following sections provide in-depth, experience-driven advice in a question-and-answer format to address common challenges encountered in the laboratory.

Section 1: Foundational Troubleshooting Principles

Before diving into instrument-specific issues, it's critical to have a systematic approach to problem-solving. The first step is to determine if the error originates from the instrument, the analytical method, or the sample itself. The following workflow provides a logical pathway for initial diagnosis.

G cluster_0 Initial Observation cluster_1 Problem Isolation cluster_2 Diagnosis & Action Problem Unexpected Analytical Result (e.g., No peak, wrong RT, bad peak shape) CheckStandard Analyze a fresh, reliable standard of known concentration Problem->CheckStandard Start Here ProblemPersists Does the problem persist with the new standard? CheckStandard->ProblemPersists SampleIssue Root Cause: Sample Preparation or Integrity Action: - Re-prepare sample - Check solubility & stability - Verify dilution calculations ProblemPersists->SampleIssue No, standard is OK MethodInstrumentIssue Root Cause: Instrument or Method Parameters Action: - Proceed to instrument-specific troubleshooting (HPLC/GC) - Verify method parameters ProblemPersists->MethodInstrumentIssue Yes

Caption: General troubleshooting workflow for analytical issues.

Section 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting

Reverse-phase HPLC (RP-HPLC) is the predominant technique for analyzing nicotinamide derivatives due to their polarity and thermal lability.[3][4] The following FAQs address the most common issues encountered during HPLC analysis of 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide.

Q1: Why is my analyte peak showing significant tailing or fronting?

Expert Insight: Peak asymmetry is one of the most frequent problems in HPLC. For a substituted nicotinamide, which contains a basic pyridine nitrogen, peak tailing is often caused by secondary interactions between the analyte and acidic silanol groups on the silica-based column packing. Peak fronting is typically a sign of column overload or an inappropriate sample solvent.

Troubleshooting Protocol:

  • Assess Mobile Phase pH: The pyridine moiety makes the analyte basic. Ensure the mobile phase pH is low (e.g., pH 2.5-3.5) to keep the pyridine nitrogen protonated. This minimizes interactions with free silanols on the column surface. An acidic modifier like formic acid, trifluoroacetic acid (TFA), or a phosphate buffer is essential.

  • Check for Column Overload:

    • Dilute your sample 10-fold and re-inject. If peak shape improves (i.e., fronting is reduced), you are overloading the column.

    • Reduce injection volume or sample concentration.

  • Evaluate Sample Solvent (Diluent):

    • The ideal diluent is the mobile phase itself.

    • If a stronger solvent (e.g., 100% Acetonitrile) is used for solubility, ensure the injection volume is minimal (e.g., < 5 µL) to prevent solvent mismatch effects that distort the peak.

  • Consider Column Health:

    • A void at the head of the column can cause peak splitting or fronting. This can be checked by reversing the column and flushing at a low flow rate.

    • Persistent tailing even with optimal pH may indicate an aging column with irreversibly active silanol sites. Consider replacing the column.

  • Use an Ion-Pairing Reagent (If Needed): For particularly stubborn tailing, an ion-pairing reagent like hexane sulfonic acid can be added to the mobile phase to mask silanol interactions and improve peak shape.[3]

ParameterRecommendation for Good Peak ShapeRationale
Column Type C18 or C8, end-cappedProvides good hydrophobic retention and minimizes silanol interactions.
Mobile Phase A Water with 0.1% Formic Acid or pH 3.0 Phosphate BufferEnsures the basic nitrogen is protonated, reducing tailing.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for RP-HPLC.
Sample Diluent Mobile Phase or a weaker solvent than the mobile phasePrevents peak distortion due to solvent effects.
Q2: My retention time (RT) is drifting or suddenly shifting. What are the common causes?

Expert Insight: Stable retention times are critical for peak identification and quantification. RT variability points to an unstable system, most often related to the mobile phase composition, flow rate, or column temperature.

G cluster_0 Symptom cluster_1 Potential Causes cluster_2 Diagnostic Checks RT_Shift Retention Time Instability MobilePhase Mobile Phase Issue RT_Shift->MobilePhase Pump Pump/Flow Rate Issue RT_Shift->Pump Column Column Issue RT_Shift->Column Temp Temperature Fluctuation RT_Shift->Temp CheckDegas Degas solvents? Freshly prepared? MobilePhase->CheckDegas CheckLeak Check for leaks? Pump pressure stable? Pump->CheckLeak CheckEquil Sufficient column equilibration time? Column->CheckEquil CheckOven Column oven on and set to desired temp? Temp->CheckOven

Caption: Decision tree for troubleshooting HPLC retention time variability.

Systematic Troubleshooting Protocol:

  • Check Pump and Flow Rate:

    • Monitor the pump pressure. Large, rhythmic fluctuations can indicate a bubble, a failing check valve, or a leak.

    • Perform a flow rate calibration to ensure the pump is delivering the specified volume.

  • Verify Mobile Phase Preparation:

    • Ensure mobile phase components are accurately measured. A small change in the organic-to-aqueous ratio will significantly impact RT.

    • Confirm that the mobile phase is thoroughly mixed and degassed. Dissolved gases can form bubbles in the pump, leading to flow rate inconsistencies.

  • Ensure Column Equilibration: A stable baseline is not a sufficient indicator of column equilibration. For gradient methods, run at least 5-10 column volumes of the initial mobile phase conditions before the first injection. For isocratic methods, wait until the RT of a standard is stable for 3 consecutive injections.

  • Control Column Temperature: Use a thermostatted column compartment. Fluctuations in ambient temperature can cause RT to drift, especially if the laboratory temperature is not well-controlled.

Section 3: Gas Chromatography (GC) Troubleshooting

While less common than HPLC for this type of analyte due to thermal stability concerns, GC can be a viable alternative, particularly when coupled with a mass spectrometer.

Q1: I suspect my analyte is degrading in the hot GC inlet. How can I confirm and prevent this?

Expert Insight: 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide has a relatively high molecular weight and multiple functional groups, making it susceptible to thermal degradation in a conventional hot split/splitless inlet. This often manifests as poor peak shape, low response, and the appearance of new, unexpected peaks.

Troubleshooting Protocol:

  • Perform an Inlet Temperature Study:

    • Start with a low inlet temperature (e.g., 200 °C).

    • Inject the standard and record the peak area and shape.

    • Increase the inlet temperature in 25 °C increments (e.g., 225 °C, 250 °C, 275 °C) and repeat the injection.

    • Diagnosis: If the peak area decreases and/or new, smaller peaks appear at higher temperatures, thermal degradation is occurring. The optimal temperature is the one that provides good peak shape without sacrificing response.

  • Use a Deactivated Inlet Liner: The glass inlet liner is a primary site of analyte interaction and degradation. Always use a high-quality, deactivated liner. Change the liner frequently, as its deactivation wears off over time.

  • Lower Injection Temperature and Use a Pulsed Injection:

    • Consider a programmable temperature vaporization (PTV) inlet if available. This allows for a cool injection followed by a rapid temperature ramp, transferring the analyte to the column with minimal residence time in the hot zone.

    • In a standard split/splitless inlet, use the lowest temperature that allows for efficient vaporization.

  • Consider Derivatization: While adding a step, derivatization can make the molecule more volatile and thermally stable. Silylation is a common technique for amide-containing compounds, though this requires careful method development.[5]

Section 4: Sample Preparation and Stability

Q1: I am struggling with sample solubility. What is the recommended solvent?

Based on available data, 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide is a solid with limited solubility.[1]

  • Primary Recommendations: Dimethyl sulfoxide (DMSO) and Methanol (with potential heating) are reported as effective solvents.[1]

  • For HPLC Analysis: It is best to dissolve the sample in a small amount of DMSO or Acetonitrile and then dilute to the final concentration with the mobile phase to avoid solvent mismatch effects.

  • For GC Analysis: Choose a volatile solvent compatible with your column and detector, such as Dichloromethane or Ethyl Acetate, assuming the analyte is soluble.

Q2: How do I properly set up a forced degradation study for this compound to develop a stability-indicating method?

Expert Insight: A stability-indicating method is one that can accurately quantify the active ingredient in the presence of its degradation products.[6] This is mandated by regulatory bodies like the ICH.[3] Forced degradation involves subjecting the analyte to harsh conditions to intentionally produce degradants.

Step-by-Step Protocol for Forced Degradation:

  • Prepare Stock Solution: Prepare a stock solution of the analyte in a suitable solvent (e.g., Methanol or Acetonitrile:Water).

  • Expose to Stress Conditions: Aliquot the stock solution and subject it to the conditions outlined in the table below. The goal is to achieve 10-20% degradation of the parent compound.[3][4]

  • Neutralize (If Necessary): After the stress period, cool the samples to room temperature and neutralize the acidic and basic solutions before dilution. For example, neutralize the HCl solution with an equivalent amount of NaOH, and vice-versa.[4]

  • Dilute and Analyze: Dilute all stressed samples, along with an unstressed control sample, to the target concentration using the mobile phase.

  • Analyze by HPLC-DAD/UV: Use a photodiode array (PDA) or DAD detector to assess peak purity. The spectrum of the parent peak should be consistent across its width and free from co-eluting degradants. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main analyte peak.

Forced Degradation Conditions Table

Stress ConditionReagent and ConditionsRationale & Expert Tip
Acid Hydrolysis 0.1 M HCl; Reflux at 60-80 °C for 2-4 hoursSimulates acidic environments. The amide bond is a primary target for hydrolysis. Monitor over time to achieve target degradation.[6]
Base Hydrolysis 0.1 M NaOH; Reflux at 60-80 °C for 1-2 hoursSimulates alkaline environments. Amide hydrolysis is typically faster under basic conditions.[4]
Oxidation 3-6% H₂O₂; Room temperature for 24 hoursTests susceptibility to oxidation. The pyridine ring and methyl group could be potential sites of oxidation.
Thermal Degradation Heat solid sample at 105 °C for 24 hours or solution at 60 °CAssesses thermal stability in solid and solution states.[4]
Photolytic Degradation Expose solution to UV light (e.g., 254 nm) or sunlightEvaluates light sensitivity. Aromatic and chlorinated compounds are often susceptible to photodecomposition.

References

  • Tandel, F., & More, P. (2023). Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. International Journal of Pharmacy Research & Technology. [Link]

  • Patel, A. (2023). DEVELOPMENT AND VALIDATION OF NEW STABILITYINDICATING RP-HPLC METHOD FORESTIMATION OF NICOTIAMIDE AND SALICYLIC ACID FROM TOPICA. International Journal of Novel Research and Development. [Link]

  • Glidewell, C., et al. (2005). Supramolecular structures of three isomeric 2-chloro-N-(nitrophenyl)nicotinamides. Acta Crystallographica Section C. [Link]

  • GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. Retrieved from [Link]

  • Wang, F-S., et al. (2001). A gas chromatographic method for determination of nicotinamide, paraben esters and caffeine in commercial health drinks, tonic drinks and cold formulas. Journal of Food and Drug Analysis. [Link]

  • Wang, F-S., et al. (2001). A gas chromatographic method for determination of nicotinamide, paraben esters and caffeine in commercial health drinks, tonic drinks and cold formulas. Journal of Food and Drug Analysis, 9(2). [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • G. A. S. S. De Silva, et al. (2018). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD OF A SEMICARBAZONE DERIVATIVE OF HIGH MEDICINAL. International Journal of Research in Pharmacy and Chemistry. [Link]

  • Pozo, O. J., et al. (2008). Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles. Journal of Chromatography A. [Link]

Sources

Optimization

"2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide" storage and handling guidelines

Technical Support Guide: 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide From the Desk of the Senior Application Scientist This guide serves as a centralized technical resource for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide

From the Desk of the Senior Application Scientist

This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals working with 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide (CAS No: 57841-61-9). As an important chemical intermediate and a known impurity of the nonsteroidal anti-inflammatory agent Clonixin, proper handling and storage are paramount for ensuring experimental integrity and personnel safety.[1] This document is designed to be a practical, field-level resource. However, it must be used as a supplement to, not a replacement for, the official Safety Data Sheet (SDS) provided by your supplier.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries our team receives regarding the day-to-day use of this compound.

Storage & Stability

Q1: What are the ideal storage conditions for solid 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide?

A1: The compound should be stored in a refrigerator.[1][2] The primary goal is to maintain its chemical integrity by mitigating risks from environmental factors. The core storage protocol is as follows:

  • Temperature: Store in a refrigerator (typically 2-8°C). Some suppliers recommend a cool, dry place, but refrigeration is the most common specification.[1][3] Avoid temperatures exceeding 30°C, as this can lead to product degradation over extended periods.[4]

  • Atmosphere: Store in a tightly closed container.[2][3] For long-term storage, consider storing under an inert gas like argon or nitrogen to protect against slow oxidation or reaction with atmospheric moisture.[2]

  • Light & Moisture: Protect from direct sunlight and moisture.[4] The container should be opaque or stored in a dark location.

  • Location: Keep the container in a well-ventilated area and segregate it from foodstuffs and animal feeds.[3][4][5]

Causality Insight: Storing at reduced temperatures and in a dry, inert environment slows down potential hydrolytic or oxidative degradation pathways, ensuring the compound's purity for the duration of its shelf life.

Q2: How stable is this compound once I've dissolved it in a solvent?

A2: The stability of 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide in solution is not extensively documented in publicly available literature. However, based on the stability of related nicotinamide structures, it is crucial to consider the solvent choice.[6][7]

  • Recommendation: It is best practice to prepare solutions fresh for each experiment.

  • Solvent Choice: If preparing a stock solution, use high-purity, anhydrous solvents like DMSO.[1]

  • Storage of Solutions: If short-term storage is necessary, store the solution at -20°C or -80°C in a tightly sealed vial to minimize solvent evaporation and degradation.

  • Self-Validation: Before use, always visually inspect stored solutions for any signs of precipitation or color change, which could indicate degradation or loss of solubility.

Handling & Safety

Q3: What is the minimum required Personal Protective Equipment (PPE) when handling the solid powder?

A3: Adherence to standard laboratory PPE protocols is mandatory. This compound requires careful handling to avoid contact and inhalation.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield that conforms to EU EN166 or US NIOSH standards.[5][8]

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile).[8][9]

  • Body Protection: A standard lab coat is required. For larger quantities, consider impervious clothing.[8]

  • Respiratory Protection: While generally not required if engineering controls are adequate, a respirator should be used if dust is generated and you experience irritation, or if exposure limits are exceeded.[4][8]

Causality Insight: The primary risks from the solid form are eye and skin contact, as well as inhalation of fine dust particles.[5][9] A comprehensive PPE strategy creates a necessary barrier to prevent accidental exposure.

Q4: What engineering controls are necessary for my workspace?

A4: Engineering controls are the first line of defense.

  • Ventilation: Always handle this compound in a well-ventilated area.[8] A certified chemical fume hood or a local exhaust ventilation system is strongly recommended to minimize dust generation and prevent inhalation.[2][5]

  • Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[5]

Causality Insight: Dusts from chemical compounds can form explosive mixtures with air and are easily inhaled.[4][10] Proper ventilation contains these risks at the source.

Solubilization & Solution Preparation

Q5: What solvents are recommended for dissolving 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide?

A5: Based on available data, this compound has limited solubility.

  • Primary Solvents: It is cited as being slightly soluble in DMSO and in methanol, particularly when heated.[1]

  • Experimental Protocol: When preparing a solution for the first time, begin with a small amount of the compound to test its solubility characteristics in your chosen solvent. Sonication can aid in dissolution.

Q6: My stock solution in DMSO has developed precipitates after being stored in the freezer. What happened and what should I do?

A6: This is a common issue known as "freezing out." DMSO freezes at a relatively high temperature (~18.5°C), and even at standard freezer temperatures, the solubility of compounds can decrease significantly, causing them to precipitate.

  • Troubleshooting Steps:

    • Allow the vial to warm to room temperature.

    • Once thawed, gently vortex or sonicate the solution to redissolve the precipitate.

    • Visually inspect the solution to ensure it is clear and homogenous before use.

  • Prevention: To avoid this, consider preparing smaller, single-use aliquots or using a co-solvent system if compatible with your experimental design.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Rationale
Compound appears clumped, discolored, or has an unusual odor. Degradation due to improper storage. Do not use the material. Discard it as hazardous waste according to your institution's protocols.[3] Using compromised material will invalidate experimental results.
Inconsistent results between experimental batches. Compound degradation or lot-to-lot variability. Verify that storage conditions have been consistently maintained.[4] If possible, qualify the new lot against a previously validated one. Always refer to the Certificate of Analysis (CoA) for purity specifications.[11]
Difficulty achieving complete dissolution in recommended solvents. Exceeding solubility limit or using impure solvent. Try preparing a more dilute solution. Use high-purity, anhydrous grade solvents. Gentle warming and sonication can assist, but be cautious not to heat to a point that could cause degradation.[1]

Compound Data Summary

PropertyValueSource(s)
CAS Number 57841-61-9[1][11]
Molecular Formula C₁₃H₁₀Cl₂N₂O[12]
Molecular Weight 281.14 g/mol [12]
Appearance White to Off-White Solid[1]
Melting Point 190-192°C[1]
Storage Temperature Refrigerator (2-8°C)[1][2]
Solubility DMSO (Slightly), Methanol (Slightly, Heated)[1]

Experimental Workflows & Diagrams

Workflow for Responding to a Solid Chemical Spill

The following workflow provides a systematic approach to managing an accidental spill of 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide, prioritizing safety and environmental protection.

G Workflow for Solid Chemical Spill Response Spill Spill Occurs Assess Assess & Secure Area (Alert others, restrict access) Spill->Assess IMMEDIATE ACTION PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Contain Contain the Spill (Use absorbent pads around) PPE->Contain Cleanup Clean Up Spill Contain->Cleanup Avoid raising dust[4] Decontaminate Decontaminate Area (Wipe with detergent & water) Cleanup->Decontaminate Dispose Package & Label Waste (For hazardous disposal) Decontaminate->Dispose Report Report Incident (Follow institutional protocol) Dispose->Report

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide and its Analogs as Cyclooxygenase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth analysis of the structure-activity relationship (SAR) of the nicotinamide scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of the nicotinamide scaffold, focusing on 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide and its analogs. This specific molecule is a known impurity of Clonixin, a non-steroidal anti-inflammatory drug (NSAID), positioning it within the broader class of cyclooxygenase (COX) inhibitors. Our exploration will delve into the nuances of how structural modifications to this chemical framework influence its biological activity, providing a comparative analysis supported by experimental data and in silico modeling.

Introduction: The Nicotinamide Scaffold in Inflammation

The nicotinamide core is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities. In the context of inflammation, N-phenylnicotinamide derivatives, such as Clonixin, have been identified as potent inhibitors of cyclooxygenase (COX) enzymes. These enzymes, existing as two primary isoforms (COX-1 and COX-2), are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins—key mediators of pain, fever, and inflammation.

The subject of this guide, 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide, shares the core structural features of Clonixin and related anti-inflammatory agents. Understanding its SAR is crucial for lead optimization in the development of novel anti-inflammatory drugs with improved efficacy and safety profiles.

The Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways: The Biological Target Landscape

The primary mechanism of action for Clonixin and its analogs is the inhibition of the COX enzymes. However, some NSAIDs also exhibit activity against lipoxygenase (LOX), another key enzyme family in the metabolism of arachidonic acid, leading to the production of pro-inflammatory leukotrienes. A comprehensive understanding of both pathways is essential for interpreting the SAR of these compounds.

The Cyclooxygenase (COX) Pathway

The COX pathway is a critical inflammatory signaling cascade. Upon cellular stimulation, phospholipase A2 liberates arachidonic acid from the cell membrane. COX-1 and COX-2 then catalyze the formation of prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes that mediate inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is inducible and its expression is upregulated at sites of inflammation.[1]

COX_Pathway cluster_inhibition Inhibition Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Prostaglandin Synthases Thromboxane Thromboxane A2 PGH2->Thromboxane Thromboxane Synthase Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Thromboxane->Inflammation Nicotinamides 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide & Analogs Nicotinamides->COX1 Nicotinamides->COX2

Caption: The Cyclooxygenase (COX) Pathway and the site of inhibition by nicotinamide analogs.

The Lipoxygenase (LOX) Pathway

The lipoxygenase pathway represents an alternative metabolic route for arachidonic acid, leading to the formation of leukotrienes, which are potent mediators of inflammation, particularly in allergic and respiratory conditions. Some anti-inflammatory compounds exhibit dual inhibition of both COX and LOX pathways.

LOX_Pathway cluster_inhibition Potential Inhibition AA Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) AA->LOX LTA4 Leukotriene A4 (LTA4) LOX->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs LTC4 Synthase Inflammation Inflammation, Bronchoconstriction LTB4->Inflammation CysLTs->Inflammation Nicotinamides Nicotinamide Analogs Nicotinamides->LOX

Caption: The Lipoxygenase (LOX) Pathway, a potential secondary target for nicotinamide-based inhibitors.

Structure-Activity Relationship (SAR) of 2-Anilino-Nicotinic Acid Derivatives

The Core Scaffold: 2-Anilino-Nicotinic Acid

The foundational structure for this class of inhibitors consists of a nicotinic acid moiety linked at the 2-position to a substituted aniline ring. The carboxylic acid group is a critical feature, often forming a salt bridge with a key arginine residue (Arg120) in the active site of both COX-1 and COX-2.[4]

Substitutions on the Anilino Ring

The nature and position of substituents on the anilino ring significantly impact both the potency and selectivity of COX inhibition.

  • Lipophilic Substituents: In a study of 2-substituted phenyl derivatives of nicotinic acid, compounds with lipophilic substituents, such as a 2-bromophenyl group, demonstrated notable analgesic and anti-inflammatory activities.[5][6] This suggests that hydrophobic interactions with the active site are crucial for binding.

  • Positional Effects: The positioning of substituents is critical. For instance, in a series of 2-anilino nicotinic acids, a derivative with meta-chlorine substitutions on the aniline ring was predicted through in silico studies to act as both a COX-1 and COX-2 inhibitor.[2]

Modifications to the Nicotinic Acid Ring

While the carboxylic acid at the 3-position is generally considered essential for activity, modifications to other positions on the pyridine ring can modulate potency and selectivity. The chlorine atom at the 2-position of the nicotinic acid in the parent compound of this guide likely influences the electronic properties and conformational flexibility of the molecule.

Comparative Analysis of Analogs

The following table summarizes the in vivo anti-inflammatory and analgesic activity of a series of 2-(substituted anilino)nicotinic acid analogs. This data provides valuable insights into the SAR of this chemical class.

Compound IDAnilino Ring SubstituentAnalgesic Activity (% protection)Anti-inflammatory Activity (% edema inhibition)
4a 2-Bromo55.248.5
4c 2-Bromo, 4-Methyl65.855.2
4d 2-Bromo, 5-Methyl60.151.7
Mefenamic Acid (Reference)50.445.1

Data adapted from a study on 2-substituted phenyl derivatives of nicotinic acid.[5][6]

From this data, it is evident that the presence of a bromine atom at the 2-position of the anilino ring confers significant activity. The addition of a methyl group at the 4- or 5-position further enhances both analgesic and anti-inflammatory effects, with the 4-methyl substitution (compound 4c ) being the most beneficial.[5][6]

Experimental Protocols

To provide a practical framework for researchers, this section details the synthesis of N-aryl-2-chloronicotinamides and a robust in vitro assay for evaluating COX inhibition.

Synthesis of N-(substituted-phenyl)-2-chloronicotinamides

The synthesis of the target compounds generally involves the coupling of 2-chloronicotinic acid with a substituted aniline.[7] A common synthetic route is outlined below:

Synthesis_Workflow Start 2-Chloronicotinic Acid + Substituted Aniline Step1 Reaction with Thionyl Chloride (SOCl2) or Oxalyl Chloride Start->Step1 Intermediate 2-Chloronicotinoyl Chloride Step1->Intermediate Step2 Amide Coupling (e.g., in pyridine or with a base like triethylamine) Intermediate->Step2 Product N-(substituted-phenyl)-2-chloronicotinamide Step2->Product Purification Purification (Crystallization or Chromatography) Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization COX_Assay_Workflow cluster_COX1 COX-1 Assay cluster_COX2 COX-2 Assay Blood1 Anticoagulant-free Blood Incubate1 Incubate with Test Compound (1h, 37°C) Blood1->Incubate1 Centrifuge1 Centrifuge Incubate1->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 ELISA1 Measure TXB2 (COX-1 product) via ELISA Supernatant1->ELISA1 Blood2 Heparinized Blood ASA Inactivate COX-1 with Acetylsalicylic Acid Blood2->ASA LPS Induce COX-2 with LPS ASA->LPS Incubate2 Incubate with Test Compound (24h, 37°C) LPS->Incubate2 Centrifuge2 Centrifuge Incubate2->Centrifuge2 Supernatant2 Collect Supernatant Centrifuge2->Supernatant2 ELISA2 Measure PGE2 (COX-2 product) via ELISA Supernatant2->ELISA2

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide

As researchers and developers, our responsibility extends beyond the synthesis and application of novel compounds to their safe and environmentally sound disposal. The compound 2-chloro-N-(3-chloro-2-methylphenyl)nicotin...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our responsibility extends beyond the synthesis and application of novel compounds to their safe and environmentally sound disposal. The compound 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide, due to its chemical structure, requires a specific and rigorous disposal protocol. This guide provides the essential safety and logistical information necessary to manage this material responsibly, ensuring the protection of both laboratory personnel and the environment. The procedures outlined are grounded in an understanding of the compound's chemical nature as a halogenated aromatic amide.

Part 1: Core Principles and Hazard Assessment

Chemical Profile: Why Disposal Requires Special Attention

2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide is a halogenated organic compound. The presence of two chlorine atoms bonded to aromatic rings is the critical factor dictating its disposal pathway. Unlike its parent compound, nicotinamide, which is readily biodegradable, chlorinated aromatic compounds are known for their environmental persistence and potential toxicity.[1][2][3] Improper disposal can lead to the release of persistent organic pollutants into the environment, which can bioaccumulate and pose a long-term risk to ecosystems.

The core principle of disposal for this and other halogenated organic wastes is destruction , not dilution or landfilling.[4] The carbon-chlorine bond is strong, and the molecule is not easily broken down by natural processes. Therefore, specialized, high-energy methods are required.

The Cardinal Rules of Disposal
  • DO NOT dispose of this compound down the drain. This can contaminate waterways and is expressly forbidden for this class of chemical.[5][6]

  • DO NOT mix with non-halogenated chemical waste. Proper waste segregation is crucial for correct final disposal and prevents the costly and hazardous contamination of other waste streams.[7]

  • DO NOT dispose of in standard laboratory or municipal trash. This is illegal and environmentally hazardous.[5]

Part 2: Safety First: PPE and Spill Management

Recommended Personal Protective Equipment (PPE)
PPE ItemSpecificationRationale
Hand Protection Nitrile glovesProvides a chemical-resistant barrier to prevent skin contact.
Eye Protection Safety goggles with side-shieldsProtects eyes from dust particles and potential splashes.
Body Protection Standard laboratory coatPrevents contamination of personal clothing.
Respiratory Use in a well-ventilated area or fume hood. A respirator may be needed for large quantities of fine powder.Minimizes inhalation of the compound, which may cause respiratory irritation.[9][10]
Managing Accidental Spills

In the event of a small spill, follow this procedure methodically:

  • Alert Personnel : Inform colleagues in the immediate area.

  • Ensure Proper PPE : Don all required PPE before approaching the spill.

  • Prevent Dust Formation : If the compound is a solid, avoid sweeping it dry.[11]

  • Contain and Absorb : Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or specialized spill pads).

  • Collect Waste : Carefully scoop the absorbed material and spilled compound into a designated, sealable hazardous waste container.[11][12]

  • Decontaminate : Clean the spill area thoroughly with soap and water.

  • Dispose of Materials : All contaminated cleaning materials (gloves, wipes, absorbent) must be placed in the hazardous waste container.

Part 3: Step-by-Step Disposal Protocol

The following protocol provides a self-validating system for the safe disposal of 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide.

Step 1: Waste Identification and Segregation

This compound must be categorized as Halogenated Organic Waste .[7] Maintain a dedicated waste container for this category, separate from all other waste streams, particularly non-halogenated solvents and solids. The rationale for this strict segregation is that halogenated waste requires a specific incineration process with "flue gas scrubbing" to neutralize the acidic gases (like HCl) produced during combustion.[8] Mixing it with other wastes complicates and increases the cost of disposal.

Step 2: Container Selection and Labeling

Use only chemically compatible and properly sealed containers provided by your institution's Environmental Health & Safety (EHS) department or a licensed waste management contractor. The container must be clearly labeled with, at a minimum:

  • The words "Hazardous Waste"

  • The full chemical name: "2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide"

  • The waste category: "Halogenated Organic Solid Waste"

  • An accumulation start date

Step 3: Waste Collection and Storage

Transfer the waste material into the designated container, taking care to minimize the creation of dust.[8][13] This should be done in a fume hood or other ventilated area. Once the waste is in the container, seal it tightly. Store the sealed container in a cool, dry, well-ventilated secondary containment area, away from incompatible materials, until it is collected.

Step 4: Final Disposal Pathway

The sole acceptable disposal method for 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide is through a licensed chemical destruction facility .[8] This is typically arranged through your organization's EHS office. The designated facility will use high-temperature incineration (approximately 900-1200°C) to ensure the complete destruction of the chlorinated aromatic structures.[14] This process prevents the formation of highly toxic dioxins and furans, which can occur with incomplete combustion at lower temperatures.[14]

Part 4: Visual Workflow and Summary

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for proper disposal.

G cluster_prep Preparation & Handling cluster_protocol Disposal Protocol cluster_final Final Disposition start Waste Generated: 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Identify as 'Halogenated Organic Waste' ppe->segregate container Select & Label Approved Hazardous Waste Container segregate->container collect Transfer Waste into Container (Minimize Dust) container->collect seal Seal Container & Store in Secondary Containment collect->seal ehs Arrange Pickup via Institutional EHS Office seal->ehs incinerate Transport to Licensed Facility for High-Temperature Incineration ehs->incinerate

Caption: Workflow for the safe disposal of 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide.

Disposal Summary: Do's and Don'ts
DoDon't
Do wear appropriate PPE at all times.Don't pour any amount down the drain.
Do segregate as Halogenated Organic Waste.Don't mix with non-halogenated waste.
Do use a clearly labeled, sealed container.Don't place in regular trash or biohazard bags.
Do consult your EHS office for pickup.Don't attempt to neutralize or treat the chemical yourself.
Do manage spills promptly and safely.Don't allow the compound to enter the environment.[11]

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that our vital research does not come at the cost of our ecosystem's health.

References

  • Echemi. (n.d.). 2-CHLORO-N-(2-METHYLPHENYL)PROPANAMIDE Safety Data Sheets.
  • Empower Pharmacy. (n.d.). Tirzepatide / Niacinamide Injection.
  • BASF. (2023, March 1). Safety data sheet: Filan.
  • U.S. Environmental Protection Agency. (n.d.). Inert Reassessment - Nicotinamide CAS 98-92-0.
  • University of Oslo. (n.d.). Chemical and Hazardous Waste Guide.
  • BASF. (2025, July 30). Safety data sheet: Signum.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • TCI Chemicals. (2025, June 2). SAFETY DATA SHEET: 2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
  • Royal Society of Chemistry. (2024, January 2). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors.
  • ResearchGate. (n.d.). In Situ Chemical Reduction of Chlorinated Organic Compounds.
  • Unknown Source. (n.d.).
  • SciSpace. (2012, February 24). Chemical Degradation of Chlorinated Organic Pollutants for In Situ Remediation and Evaluation of Natural Attenuation.
  • ResearchGate. (2022, November 4). Cofactor and Process Engineering for Nicotinamide Recycling and Retention in Intensified Biocatalysis.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • U.S. Environmental Protection Agency. (2022, December 1). Consolidated List of Chemicals Subject to the Emergency Planning and Community Right-To-Know Act (EPCRA), Compre.
  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • Frontiers. (n.d.). Microbial Synthesis and Transformation of Inorganic and Organic Chlorine Compounds.
  • National Institutes of Health. (n.d.). Kinetics of the Release of Nicotinamide Absorbed on Partially Neutralized Poly(acrylic-co-methacrylic acid) Xerogel under the Conditions of Simultaneous Microwave Heating and Cooling.
  • ChemicalBook. (n.d.). 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide.
  • Santa Cruz Biotechnology. (2015, April 16). Nicotinamide SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (n.d.). National Primary Drinking Water Regulations.
  • Redox. (2022, August 4). Safety Data Sheet Nicotinamide.
  • Tech Explorist. (2023, June 13). Chlorinated chemicals can be destroyed through sulfite and UV light.
  • Fisher Scientific. (2011, February 9). SAFETY DATA SHEET: Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-.
  • Cayman Chemical. (2025, August 19). Safety Data Sheet: N-Methylnicotinamide.
  • LGC Standards. (n.d.). 2-Chloro-N-(3-chloro-2-methylphenyl)nicotinamide.
  • U.S. Environmental Protection Agency. (2025, December 18). Initial List of Hazardous Air Pollutants with Modifications.
  • U.S. Environmental Protection Agency. (n.d.). Online Publication Title List.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.